Pcsk9-IN-19
Description
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Properties
Molecular Formula |
C81H105ClFN15O15S2 |
|---|---|
Molecular Weight |
1647.4 g/mol |
IUPAC Name |
2-[2-[3-[[(1S,9E,13S,17S,20S,23S,29S,55R,60R,63S)-50-fluoro-20-[(1R)-1-hydroxyethyl]-23-[(4-methoxyphenyl)methyl]-29,60-dimethyl-18,21,24,30,57,59,62,65,70-nonaoxo-12-oxa-34,68-dithia-16,19,22,25,31,41,42,43,46,56,58,61,64-tridecazadecacyclo[36.19.12.13,7.116,55.136,40.141,44.146,53.013,17.025,29.047,52]tetraheptaconta-3,5,7(74),9,36(73),37,39,42,44(72),47(52),48,50,53(71)-tridecaen-63-yl]methylamino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium chloride |
InChI |
InChI=1S/C81H104FN15O15S2.ClH/c1-50-73(101)87-63-41-54-14-10-13-52(36-54)12-8-9-29-112-68-21-27-94-72(68)77(105)90-71(51(2)98)76(104)89-64(40-53-15-18-61(109-7)19-16-53)79(107)95-26-11-24-81(95,3)80(108)83-25-35-114-49-56-37-55(48-113-34-23-70(100)86-66(75(103)85-50)44-84-69(99)22-30-110-32-33-111-31-28-97(4,5)6)38-60(39-56)96-47-59(91-92-96)46-93-45-57(42-65(78(94)106)88-74(63)102)62-43-58(82)17-20-67(62)93;/h8-10,13-20,36-39,43,45,47,50-51,63-66,68,71-72,98H,11-12,21-35,40-42,44,46,48-49H2,1-7H3,(H7-,83,84,85,86,87,88,89,90,99,100,101,102,103,104,105,108);1H/b9-8+;/t50-,51-,63+,64+,65-,66+,68+,71+,72+,81+;/m1./s1 |
InChI Key |
YNYQUKYDKNGFKD-PFVDBXJTSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H]2CC3=CC=CC(=C3)C/C=C/CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)N[C@H](C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(C[C@H](C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)[C@@H](C)O.[Cl-] |
Canonical SMILES |
CC1C(=O)NC2CC3=CC=CC(=C3)CC=CCOC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)NC(C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(CC(C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)C(C)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Pcsk9-IN-19: An In-depth Analysis of a Novel PCSK9 Inhibitor
Despite a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "Pcsk9-IN-19." This suggests that "this compound" may be an internal development name for a compound not yet disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage where public data is available. Therefore, this guide will provide an in-depth overview of the established mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the general principles of its inhibition, which would be the foundational knowledge for understanding any specific PCSK9 inhibitor.
The Central Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3][4][5][6][7][8][9][10] Synthesized primarily in the liver, PCSK9 functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][5][6][7][8][11] This binding initiates the internalization of the PCSK9-LDLR complex into the cell.
Normally, after an LDLR binds to an LDL particle and is internalized, it releases the LDL particle in the acidic environment of the endosome and recycles back to the cell surface to clear more LDL-C from the circulation.[8] However, when PCSK9 is bound to the LDLR, it prevents this recycling process. Instead, the entire PCSK9-LDLR complex is targeted for degradation within the lysosomes.[1][5][6][8][11] This PCSK9-mediated degradation of LDLRs leads to a reduced number of available receptors on the hepatocyte surface, resulting in decreased clearance of LDL-C from the blood and consequently, higher plasma LDL-C levels.[1][2][3][4]
The Mechanism of Action of PCSK9 Inhibitors: A General Overview
The primary mechanism of action for PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR. By doing so, these inhibitors prevent PCSK9-mediated degradation of the LDLR, allowing more LDLRs to recycle back to the hepatocyte surface. This increased population of LDLRs enhances the clearance of LDL-C from the circulation, leading to a significant reduction in plasma LDL-C levels.[9]
Several classes of PCSK9 inhibitors have been developed, each with a distinct approach to disrupting the PCSK9-LDLR interaction:
-
Monoclonal Antibodies (mAbs): These are the most clinically advanced PCSK9 inhibitors, with drugs like alirocumab and evolocumab approved for use.[9][12][13][14] These antibodies bind with high affinity and specificity to the catalytic domain of circulating PCSK9, thereby sterically hindering its ability to bind to the LDLR.[7]
-
Small Interfering RNA (siRNA): This therapeutic approach, exemplified by inclisiran, targets the messenger RNA (mRNA) that codes for the PCSK9 protein.[9] By degrading the PCSK9 mRNA within the hepatocytes, siRNA inhibitors prevent the synthesis of the PCSK9 protein, leading to a sustained reduction in circulating PCSK9 levels.[6]
-
Small Molecule Inhibitors: The development of orally available small molecule inhibitors that can disrupt the protein-protein interaction between PCSK9 and LDLR is an active area of research. These molecules would offer a more convenient administration route compared to the injectable monoclonal antibodies and siRNAs.
Visualizing the PCSK9-LDLR Pathway and Inhibition
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and the mechanism of PCSK9 inhibition.
Figure 1: PCSK9-Mediated LDL Receptor Degradation Pathway. This diagram illustrates the process by which circulating PCSK9 binds to the LDL receptor, leading to its internalization and subsequent degradation in the lysosome, thereby preventing LDLR recycling.
Figure 2: Mechanism of Action of a PCSK9 Inhibitor. This diagram shows how a PCSK9 inhibitor, such as a monoclonal antibody, binds to circulating PCSK9, preventing it from interacting with the LDL receptor. This allows for increased recycling of the LDLR to the cell surface, leading to enhanced clearance of LDL-C.
Hypothetical Experimental Protocols for Characterizing a Novel PCSK9 Inhibitor like "this compound"
To characterize a novel PCSK9 inhibitor, a series of in vitro and in vivo experiments would be necessary. The following are hypothetical, yet standard, experimental protocols that would be employed in the field.
Table 1: Hypothetical Quantitative Data for a Novel PCSK9 Inhibitor
| Parameter | Assay Type | Hypothetical Value |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1.5 nM |
| IC50 (PCSK9-LDLR Interaction) | Homogeneous Time-Resolved Fluorescence (HTRF) | 5.2 nM |
| Cellular LDLR Upregulation (EC50) | Flow Cytometry in HepG2 cells | 12.8 nM |
| LDL-C Uptake Enhancement (EC50) | Fluorescent LDL uptake assay in HepG2 cells | 15.5 nM |
| In vivo LDL-C Reduction | C57BL/6 mouse model (10 mg/kg) | 65% reduction at 24h |
Key Experimental Methodologies
1. Binding Affinity Determination using Surface Plasmon Resonance (SPR):
-
Objective: To quantify the binding affinity (KD) of the inhibitor to human PCSK9.
-
Method: Recombinant human PCSK9 is immobilized on a sensor chip. The novel inhibitor is then flowed over the chip at various concentrations. The association and dissociation rates are measured by detecting changes in the refractive index at the sensor surface. The equilibrium dissociation constant (KD) is calculated from these rates.
2. Inhibition of PCSK9-LDLR Interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Objective: To determine the concentration of the inhibitor required to block 50% of the PCSK9-LDLR interaction (IC50).
-
Method: Recombinant human PCSK9 tagged with a donor fluorophore (e.g., terbium) and the extracellular domain of human LDLR tagged with an acceptor fluorophore (e.g., d2) are incubated together in the presence of varying concentrations of the inhibitor. When PCSK9 and LDLR interact, the fluorophores are brought into proximity, resulting in a FRET signal. The IC50 value is determined by measuring the reduction in the FRET signal.
3. Cellular LDL Receptor Upregulation Assay using Flow Cytometry:
-
Objective: To measure the ability of the inhibitor to increase the amount of LDLR on the surface of liver cells.
-
Method: Human hepatoma cells (HepG2) are treated with varying concentrations of the inhibitor. After incubation, the cells are stained with a fluorescently labeled antibody that specifically binds to the extracellular domain of the LDLR. The fluorescence intensity of the cells is then quantified using a flow cytometer. The EC50 value for LDLR upregulation is calculated from the dose-response curve.
4. In Vivo Efficacy in a Mouse Model:
-
Objective: To assess the LDL-C lowering efficacy of the inhibitor in a relevant animal model.
-
Method: Wild-type C57BL/6 mice are administered the inhibitor via a suitable route (e.g., intravenous or subcutaneous injection). Blood samples are collected at various time points post-administration, and plasma LDL-C levels are measured using standard enzymatic assays. The percentage reduction in LDL-C compared to vehicle-treated control animals is calculated.
Conclusion
While the specific entity "this compound" remains elusive in the public scientific domain, the fundamental principles of PCSK9 biology and its inhibition are well-established. Any novel PCSK9 inhibitor would be expected to operate within this framework, primarily by disrupting the PCSK9-LDLR interaction to increase LDLR recycling and enhance LDL-C clearance. The characterization of such a compound would involve a rigorous series of biochemical, cellular, and in vivo studies to determine its potency, efficacy, and overall pharmacological profile. The information and methodologies presented in this guide provide a comprehensive foundation for understanding the mechanism of action of any current or future PCSK9 inhibitor.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 5. PCSK9 - Wikipedia [en.wikipedia.org]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IMPACT of PCSK9 inhibition on clinical outcome in patients during the inflammatory stage of the SARS-COV-2 infection: Rationale and protocol of the IMPACT-SIRIO 5 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the COVID-19 pandemic in the lipid control of the patients that start PCSK9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. lipid.org [lipid.org]
The Discovery and Synthesis of Pcsk9-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol. While monoclonal antibodies have proven effective, the quest for orally bioavailable small molecule inhibitors remains a significant goal in cardiovascular drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of Pcsk9-IN-19, a potent small molecule inhibitor of PCSK9.
Discovery of this compound (P-21/SBC-115076)
This compound, also known under the development codes P-21 and SBC-115076, was discovered by Shifa Biomedical Corporation. The discovery process utilized a computational, structure-based drug design approach.[1]
Discovery Workflow
The discovery of P-21 (this compound) involved a multi-step, iterative process combining computational screening with in vitro and cell-based assays.
The process began with the virtual screening of over a million compounds against the crystal structure of PCSK9.[1] The top-ranked virtual hits were then subjected to a battery of in vitro and cell-based functional assays to confirm their activity. Promising candidates underwent lead optimization through iterative structure-activity relationship (SAR) studies. This led to the identification of P-21 (this compound) as a potent, orally bioavailable small molecule antagonist of PCSK9.[1] Shifa Biomedical later developed a nano-encapsulated formulation of a related compound, P-4, which was named P-21 in its final targeted form.[2] For clarity in this guide, this compound will be considered synonymous with the active small molecule compound.
Chemical Properties of this compound (SBC-115076)
| Property | Value |
| IUPAC Name | 4-(4-(benzyloxy)-3-methylbenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one[3] |
| CAS Number | 489415-96-5[4] |
| Molecular Formula | C₃₁H₃₃N₃O₅[3] |
| Molecular Weight | 527.61 g/mol [4] |
Synthesis of a Highly Potent PCSK9 Inhibitor (Compound 1/Pcsk9-IN-19 Analog)
While a direct synthetic route for this compound (SBC-115076) is not publicly available in full detail, a 2023 publication in Organic Letters by researchers at Merck describes the gram-scale synthesis of a complex and highly potent macrocyclic peptide PCSK9 inhibitor, designated as Compound 1 .[5] Given that MedchemExpress labels this compound as "Compound 1" and references this paper, it is highly probable that this compound is either this exact molecule or a very close analog.[6] The synthesis is a convergent, solution-phase approach.
Synthetic Strategy Overview
The synthesis of Compound 1 involves the construction of four key fragments (Northern, Eastern, Southern, and Western), followed by their sequential coupling, macrocyclization, and final modification.
Experimental Protocols
The detailed experimental procedures for the synthesis of each fragment and the subsequent coupling reactions are extensive. The following provides a summary of the key transformations as described in the supporting information of the referenced Organic Letters publication.
General Procedure for Peptide Couplings: To a solution of the amine hydrochloride salt in a suitable solvent (e.g., DMF or CH₂Cl₂), the carboxylic acid component, a coupling reagent (e.g., HATU or COMU), and a base (e.g., DIPEA or collidine) are added. The reaction is stirred at room temperature until completion, as monitored by LCMS. The product is then isolated and purified by standard workup and chromatographic procedures.
Key Synthetic Steps:
-
Northern Fragment Synthesis: The synthesis of the Northern fragment involves multiple steps, including the formation of a key amide bond and the introduction of an azide functionality for the subsequent click reaction.
-
Stepwise Fragment Coupling: The Eastern, Southern, and Western fragments are sequentially coupled to the Northern fragment using standard peptide coupling conditions.
-
Intramolecular Azide-Alkyne Click Reaction: The linear precursor containing both an azide and an alkyne is subjected to a copper-catalyzed intramolecular click reaction to form the cross-linked intermediate.
-
Macrolactamization: The cross-linked intermediate undergoes an intramolecular amide bond formation to yield the macrolactam core.
-
Final Coupling: The macrolactam core is coupled with the polyethylene glycol (PEG) side chain to afford the final product, Compound 1 .
Biological Activity and Experimental Protocols
This compound (P-21/SBC-115076) has demonstrated potent inhibition of the PCSK9-LDLR interaction and significant LDL-lowering effects in preclinical studies.
Quantitative Biological Data
| Assay | Parameter | Value | Reference |
| In Vitro PCSK9/LDLR Binding | IC₅₀ | ~30 nM | [3] |
| Cell-Based LDL Uptake | - | Significant increase in the nanomolar range | [1] |
| In Vivo LDL-C Lowering | % Reduction | Up to ~90% at 30 mg/kg in mice | [7] |
Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay: This assay is typically performed using an ELISA-based format. Recombinant human LDLR protein is coated onto microtiter plates. Recombinant human PCSK9 is pre-incubated with varying concentrations of the test compound (this compound) before being added to the LDLR-coated wells. The amount of bound PCSK9 is then detected using a specific anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic or chemiluminescent substrate. The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC₅₀ value is calculated from the dose-response curve.
Cell-Based LDL Uptake Assay: Human hepatocyte-derived cells (e.g., HepG2) are cultured in a multi-well format. The cells are treated with varying concentrations of the test compound for a specified period. Fluorescently labeled LDL (e.g., DiI-LDL) is then added to the culture medium. After an incubation period, the cells are washed to remove unbound DiI-LDL. The amount of LDL uptake is quantified by measuring the fluorescence intensity using a plate reader or by fluorescence microscopy. An increase in fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9-mediated LDLR degradation.
In Vivo Efficacy in a High-Fat Diet Mouse Model: Male C57BL/6 mice are fed a high-fat diet to induce hypercholesterolemia. The mice are then treated with the test compound (this compound) or vehicle control via oral gavage daily for a specified duration (e.g., two weeks). Blood samples are collected at baseline and at the end of the study. Plasma total cholesterol and LDL-cholesterol levels are measured using standard enzymatic assays. The percentage reduction in LDL-C is calculated relative to the vehicle-treated group.
PCSK9 Signaling Pathway and Mechanism of Action
PCSK9 reduces plasma LDL-C levels by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the recycling of the LDLR back to the cell surface and instead targets it for degradation in the lysosome. By inhibiting the interaction between PCSK9 and the LDLR, this compound allows for the normal recycling of the LDLR, leading to an increased number of LDLRs on the hepatocyte surface and consequently, enhanced clearance of LDL-C from the circulation.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors of PCSK9. Its discovery through a combination of computational and experimental approaches, along with its potent in vitro and in vivo activity, highlights the potential for orally bioavailable therapies for the management of hypercholesterolemia. The complex synthesis of a closely related macrocyclic peptide inhibitor demonstrates a viable pathway for the production of this class of molecules. Further preclinical and clinical development will be crucial in determining the therapeutic utility of this compound and related compounds in the treatment of cardiovascular disease.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Novel oral nano-hepatic targeted anti-PCSK9 in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Product - shifabiomedical.com [shifabiomedical.com]
An In-depth Technical Guide to the PCSK9 Inhibitor: Pcsk9-IN-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing the risk of cardiovascular disease. Pcsk9-IN-19 is a novel, macrocyclic peptide inhibitor of PCSK9. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound, intended to support research and drug development efforts in this domain.
Chemical Structure and Properties
This compound is a synthetically derived macrocyclic peptide designed to specifically inhibit the activity of PCSK9. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈₁H₁₀₅ClFN₁₅O₁₅S₂ | [1] |
| Molecular Weight | 1647.37 g/mol | [1] |
| Canonical SMILES | Structure not publicly available | |
| IUPAC Name | Structure not publicly available | |
| Physical Description | Solid powder | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability | [1] |
A 2D chemical structure diagram for this compound is not currently available in public databases.
Mechanism of Action: The PCSK9-LDLR Signaling Pathway
PCSK9 plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding initiates the internalization of the PCSK9-LDLR complex, targeting it for lysosomal degradation. Consequently, the recycling of LDLR to the cell surface is inhibited, leading to a reduced number of available receptors to clear circulating LDL-C. This results in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.
This compound, as a PCSK9 inhibitor, disrupts this pathway. By binding to PCSK9, it prevents the interaction between PCSK9 and the LDLR. This inhibition allows for the normal recycling of the LDLR to the hepatocyte surface, thereby increasing the uptake and clearance of LDL-C from the circulation and ultimately lowering plasma LDL-C levels.
Biological Activity and Pharmacokinetics
Pharmacokinetic Profile (General for Oral PCSK9 Inhibitors):
The development of orally bioavailable PCSK9 inhibitors has been a significant challenge. Macrocyclic peptides like this compound represent a promising approach to overcome this hurdle. General pharmacokinetic characteristics of this class of drugs include:
| Parameter | Description |
| Absorption | Designed for oral administration, with strategies to enhance gastrointestinal absorption and stability. |
| Distribution | Distributed systemically to reach the primary site of action in the liver. |
| Metabolism | Expected to be metabolized through peptide hydrolysis. |
| Excretion | Elimination pathways are likely to involve renal and/or fecal routes. |
Experimental Protocols
Detailed experimental protocols for this compound have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following experimental workflows are typically employed.
In Vitro Inhibition Assay
A common method to assess the inhibitory potential of compounds like this compound is a competitive binding assay.
Cellular LDL-C Uptake Assay
To evaluate the functional effect of this compound on LDL-C uptake in a cellular context, a cell-based assay using a human hepatocyte cell line, such as HepG2, is typically performed.
Conclusion
This compound represents a promising development in the field of oral lipid-lowering therapies. As a macrocyclic peptide inhibitor of PCSK9, it has the potential to offer a convenient and effective treatment option for hypercholesterolemia. Further disclosure of its detailed chemical structure, quantitative biological activity, and comprehensive pharmacokinetic and safety data from preclinical and clinical studies will be crucial for its continued development and potential translation to clinical practice. This technical guide serves as a foundational resource for researchers and professionals engaged in the advancement of novel PCSK9-targeted therapeutics.
References
Unveiling the Biological Activity of PCSK9 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing cardiovascular disease risk. This technical guide provides an in-depth exploration of the biological activity of PCSK9 and the consequences of its inhibition. It is designed to serve as a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data from preclinical and clinical studies of representative inhibitors, and outlining typical experimental protocols used to assess the efficacy of these agents. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the science underpinning this transformative area of drug discovery.
The Central Role of PCSK9 in Cholesterol Regulation
PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.[1] Its primary function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding initiates the internalization of the PCSK9-LDLR complex into the cell.
Normally, after an LDLR binds to and internalizes an LDL particle, it releases the LDL in the acidic environment of the endosome and recycles back to the cell surface to clear more LDL-C.[3] However, when PCSK9 is bound to the LDLR, it prevents this recycling process. Instead, the entire PCSK9-LDLR-LDL complex is targeted for degradation within the lysosome.[4] This PCSK9-mediated degradation of LDLRs leads to a reduced number of available receptors on the hepatocyte surface, resulting in decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[5]
The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia, characterized by elevated LDL-C levels and a heightened risk of premature atherosclerotic cardiovascular disease.[6][7] Conversely, loss-of-function mutations in PCSK9 lead to lifelong low levels of LDL-C and a significantly reduced risk of cardiovascular events.[8]
Mechanism of Action of PCSK9 Inhibitors
The primary mechanism of action for most PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR. By preventing this binding, these inhibitors effectively "rescue" the LDLR from degradation, allowing it to recycle back to the hepatocyte surface and continue clearing LDL-C from the blood. This enhanced LDLR recycling leads to a significant and sustained reduction in plasma LDL-C concentrations.[9]
Several classes of PCSK9 inhibitors have been developed, including:
-
Monoclonal Antibodies (mAbs): These are the most established class of PCSK9 inhibitors, with agents like alirocumab and evolocumab approved for clinical use.[10] They bind with high affinity and specificity to circulating PCSK9, preventing it from interacting with the LDLR.
-
Small Interfering RNA (siRNA): Inclisiran is an example of an siRNA-based inhibitor. It works by targeting and degrading the messenger RNA (mRNA) that encodes for the PCSK9 protein within hepatocytes, thereby reducing the synthesis and secretion of PCSK9.[9][11]
-
Small Molecule Inhibitors and Peptides: Research is ongoing to develop orally available small molecules and macrocyclic peptides that can disrupt the PCSK9-LDLR interaction.[12]
Quantitative Assessment of Biological Activity
The biological activity of PCSK9 inhibitors is quantified through a variety of in vitro and in vivo assays. The following table summarizes typical quantitative data for representative PCSK9 inhibitors.
| Parameter | Description | Monoclonal Antibodies (e.g., Evolocumab) | Small Interfering RNA (e.g., Inclisiran) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the inhibitor and PCSK9. A lower value signifies tighter binding. | Sub-nanomolar range | Not Applicable |
| IC50 (Inhibition of PCSK9-LDLR Binding) | The concentration of an inhibitor that reduces the binding of PCSK9 to the LDLR by 50% in a biochemical assay. | Nanomolar range | Not Applicable |
| In Vitro LDLR Upregulation (EC50) | The concentration of an inhibitor that produces 50% of the maximal increase in LDLR levels on the surface of cultured hepatocytes. | Nanomolar range | Not Applicable |
| In Vivo LDL-C Reduction (Human) | The percentage reduction in LDL-C levels observed in clinical trials. | Approximately 55-75% reduction from baseline.[11] | Up to 50% reduction with twice-yearly dosing. |
| In Vivo PCSK9 Reduction (Human) | The percentage reduction in circulating PCSK9 levels. | Rapid and profound reduction. | Sustained reduction of ~80%. |
Experimental Protocols
The evaluation of PCSK9 inhibitor activity involves a tiered approach, from initial biochemical assays to comprehensive in vivo studies.
In Vitro Assays
-
PCSK9-LDLR Binding Assay (ELISA-based):
-
Recombinant human LDLR protein is coated onto the wells of a microplate.
-
A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor.
-
The PCSK9-inhibitor mixture is added to the LDLR-coated plate and incubated.
-
The plate is washed to remove unbound components.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PCSK9.
-
A colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of bound PCSK9.
-
The IC50 value is calculated from the dose-response curve.
-
-
Hepatocyte LDLR Upregulation Assay (Flow Cytometry):
-
Cultured human hepatocyte-derived cells (e.g., HepG2) are treated with varying concentrations of the PCSK9 inhibitor for a specified period (e.g., 24-48 hours).
-
The cells are then incubated with a fluorescently labeled antibody that specifically binds to the extracellular domain of the LDLR.
-
The cells are washed and analyzed by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the number of LDLRs on the cell surface.
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Studies
-
Animal Models:
-
Wild-type mice or rats: Used for initial pharmacokinetic and pharmacodynamic studies.
-
Transgenic mice expressing human PCSK9: These models are more relevant for testing human-specific inhibitors.
-
Non-human primates (e.g., cynomolgus monkeys): Considered the gold standard for preclinical efficacy and safety evaluation due to the high homology of their lipid metabolism pathways to humans.[8]
-
-
Typical In Vivo Efficacy Study Protocol (Non-Human Primates):
-
A baseline blood sample is collected to determine initial levels of total cholesterol, LDL-C, HDL-C, triglycerides, and circulating PCSK9.
-
The animals are administered the test inhibitor via the appropriate route (e.g., subcutaneous injection for monoclonal antibodies and siRNAs).
-
Blood samples are collected at multiple time points post-dose (e.g., 24h, 48h, 7 days, 14 days, etc.).
-
Lipid profiles and PCSK9 levels are analyzed for each time point.
-
The percentage reduction in LDL-C and PCSK9 from baseline is calculated to determine the efficacy and duration of action of the inhibitor.
-
Visualizing the PCSK9 Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The PCSK9 signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for the evaluation of PCSK9 inhibitors.
Conclusion
The inhibition of PCSK9 represents a major advancement in the management of hypercholesterolemia. By preventing the degradation of LDLRs, PCSK9 inhibitors robustly lower circulating LDL-C levels, thereby mitigating a key risk factor for cardiovascular disease. The diverse range of therapeutic modalities, from monoclonal antibodies to siRNA, provides multiple avenues for targeting this critical pathway. A thorough understanding of the biological activity of PCSK9 and the methodologies used to assess its inhibitors is essential for the continued development of novel and improved therapies in this space.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiological and therapeutic regulation of PCSK9 activity in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Preliminary In Vitro Studies of Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The content herein is based on publicly available data for representative small molecule inhibitors and outlines the core methodologies and data presentation standards for their preclinical assessment. While the specific inhibitor "Pcsk9-IN-19" did not yield public data, this document serves as a robust framework for the in vitro characterization of any novel small molecule PCSK9 inhibitor. For the purpose of illustration, we will refer to a representative compound, designated "Compound X," based on published data for similar molecules.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.
The development of small molecule inhibitors that disrupt the PCSK9-LDLR interaction is a promising therapeutic strategy for managing hypercholesterolemia. These inhibitors offer the potential for oral administration, providing a convenient and cost-effective alternative to monoclonal antibody therapies. This guide details the essential in vitro assays required to characterize the potency and mechanism of action of such inhibitors.
Quantitative Data Summary
The initial in vitro assessment of a novel PCSK9 small molecule inhibitor, such as Compound X, typically involves determining its binding affinity and functional potency. The following table summarizes representative quantitative data for a hypothetical "Compound X," based on published values for similar molecules.
| Parameter | Value | Assay Type | Description |
| IC50 | 7.57 µM | Homogeneous Time-Resolved FRET (HTRF) Assay | Concentration of the inhibitor required to achieve 50% inhibition of the PCSK9-LDLR interaction. |
| Kd | 2.50 µM | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to the PCSK9 protein. |
| Cellular Potency (EC50) | ~10-20 µM | Cell-based LDLR Uptake Assay | Concentration of the inhibitor that results in a 50% restoration of LDLR-mediated LDL-C uptake in the presence of PCSK9. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. The following are protocols for the key experiments cited.
3.1. Homogeneous Time-Resolved FRET (HTRF) Assay for PCSK9-LDLR Interaction
-
Principle: This assay measures the proximity between biotinylated human PCSK9 (PCSK9-biotin) and a GST-tagged human LDLR-EGF-AB domain (LDLR-GST). PCSK9-biotin is detected with a Europium cryptate-labeled streptavidin (donor), and LDLR-GST is detected with an XL665-labeled anti-GST antibody (acceptor). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, generating a specific signal. Small molecule inhibitors that disrupt the PCSK9-LDLR interaction will decrease the HTRF signal.
-
Methodology:
-
Add 2 µL of the test compound (serially diluted in DMSO) or DMSO vehicle control to a 384-well low-volume white plate.
-
Prepare a master mix containing 5 nM of PCSK9-biotin and 15 nM of LDLR-GST in assay buffer (e.g., PBS, 0.1% BSA, pH 7.4).
-
Add 8 µL of the protein master mix to each well and incubate for 60 minutes at room temperature.
-
Prepare a detection mix containing Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well and incubate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: SPR is a label-free technique used to measure the binding kinetics and affinity between an analyte (inhibitor) and a ligand (PCSK9) immobilized on a sensor chip. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
-
Methodology:
-
Recombinant human PCSK9 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A series of concentrations of the small molecule inhibitor in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections with a suitable regeneration solution (e.g., a brief pulse of low pH buffer).
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
3.3. Cell-Based LDLR Functional Assay
-
Principle: This assay assesses the ability of a small molecule inhibitor to rescue the PCSK9-mediated degradation of LDLR in a cellular context, thereby restoring the uptake of fluorescently labeled LDL.
-
Methodology:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
The cells are then treated with the test compound at various concentrations in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) for 4-6 hours.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the media, and the cells are incubated for an additional 4 hours to allow for LDL uptake.
-
The cells are washed to remove extracellular DiI-LDL, and the internalized fluorescence is quantified using a fluorescence plate reader or by flow cytometry.
-
An increase in fluorescence in the presence of the inhibitor indicates a restoration of LDLR function. EC50 values are calculated from the dose-response curve.
-
Mandatory Visualizations
4.1. Signaling Pathway Diagram
Caption: Mechanism of Action of a Small Molecule PCSK9 Inhibitor.
4.2. Experimental Workflow Diagram
Caption: In Vitro Experimental Workflow for PCSK9 Inhibitor Evaluation.
A Technical Guide to Early-Stage Research of Small Molecule PCSK9 Inhibitors for Hypercholesterolemia
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3] This mechanism has made PCSK9 a prime therapeutic target for hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease.[4][5] While monoclonal antibodies that inhibit circulating PCSK9 have proven highly effective, there is a significant research and development focus on identifying orally bioavailable small molecule inhibitors. This guide provides an in-depth overview of the core methodologies, data interpretation, and signaling pathways pertinent to the early-stage research of novel PCSK9 inhibitors, such as the conceptual compound "Pcsk9-IN-19".
PCSK9 Signaling Pathway and Mechanism of Action
The canonical pathway of PCSK9-mediated LDLR degradation is a critical process to understand in the context of inhibitor development. PCSK9 is synthesized in the endoplasmic reticulum and undergoes autocatalytic cleavage before being secreted from the hepatocyte.[6] Circulating PCSK9 then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[7] This binding event prevents the conformational change in the LDLR that is necessary for it to recycle back to the cell surface after internalizing LDL-C.[7] Instead, the entire PCSK9-LDLR-LDL-C complex is targeted to the lysosome for degradation.[1][7] Small molecule inhibitors aim to disrupt this process, either by preventing the initial binding of PCSK9 to the LDLR or by interfering with the subsequent intracellular trafficking events that lead to LDLR degradation.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naturally Occurring PCSK9 Inhibitors: An Updated Review [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PCSK9 discovery, an inactive protease with varied functions in hypercholesterolemia, viral infections, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Pcsk9-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[2] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular disease.
Pcsk9-IN-19 is a novel small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action. The described assays include a direct binding assay to quantify the inhibition of the PCSK9-LDLR interaction and a cell-based functional assay to measure the downstream effect on LDL uptake.
PCSK9 Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition. Under normal physiological conditions, secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. The PCSK9/LDLR complex is then internalized into an endosome. The presence of PCSK9 redirects the LDLR to the lysosome for degradation, preventing its recycling to the cell surface. This leads to a reduced population of cell surface LDLRs and consequently, higher levels of circulating LDL-C. PCSK9 inhibitors, such as this compound, physically block the interaction between PCSK9 and LDLR, thereby preserving the LDLR population and enhancing the clearance of LDL-C.
Caption: PCSK9 signaling pathway and mechanism of inhibition.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the in vitro assays of this compound.
| Assay Type | Parameter | This compound Value (Mean ± SD) |
| PCSK9-LDLR Binding Assay (ELISA) | IC50 | e.g., 15.2 ± 2.1 nM |
| PCSK9-LDLR Binding Assay (TR-FRET) | IC50 | e.g., 12.8 ± 1.5 nM |
| Cell-Based LDL Uptake Assay | EC50 | e.g., 55.6 ± 7.3 nM |
Note: The values presented in the table are examples. Please replace them with your experimental results.
Experimental Protocols
PCSK9-LDLR Binding Assay (ELISA-Based)
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the direct binding of PCSK9 to the LDLR and the inhibitory effect of this compound.
Experimental Workflow Diagram:
Caption: Workflow for the PCSK9-LDLR ELISA-based binding assay.
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR ectodomain
-
Recombinant human PCSK9 (biotinylated)
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Blocking Buffer (e.g., Assay Buffer with 3% BSA)
-
Streptavidin-HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute recombinant human LDLR ectodomain to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 200 µL of Assay Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Compound Addition: Prepare a serial dilution of this compound in Assay Buffer. Add 50 µL of the diluted compound to the appropriate wells.
-
PCSK9 Addition: Dilute biotinylated-PCSK9 to a final concentration of 1 µg/mL in Assay Buffer. Add 50 µL to each well (final volume 100 µL).
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with 200 µL of Assay Buffer.
-
Streptavidin-HRP Addition: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Buffer. Add 100 µL to each well.
-
Incubation and Washing: Incubate for 1 hour at room temperature. Wash the plate five times with 200 µL of Assay Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is suitable for high-throughput screening and measures the proximity between donor and acceptor fluorophore-labeled PCSK9 and LDLR.
Materials:
-
Low-volume 384-well microplate
-
Europium-labeled LDLR ectodomain (Donor)
-
Dye-labeled acceptor-conjugated anti-tag antibody (e.g., anti-His)
-
His-tagged PCSK9
-
This compound
-
TR-FRET Assay Buffer
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of His-tagged PCSK9, Europium-labeled LDLR, and the dye-labeled acceptor antibody in TR-FRET Assay Buffer at 2X the final desired concentration.
-
Compound Plating: Prepare a serial dilution of this compound in the assay buffer and add 5 µL to the wells of a 384-well plate.
-
Reagent Addition: Add 5 µL of the 2X His-tagged PCSK9 solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection Mix Addition: Prepare a detection mix containing 2X Europium-labeled LDLR and 2X dye-labeled acceptor antibody. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition and calculate the IC50 value for this compound.
Cell-Based LDL Uptake Assay
This functional assay measures the ability of this compound to rescue LDLR activity in the presence of exogenous PCSK9, leading to increased uptake of fluorescently labeled LDL-C in a hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microscope or high-content imager
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Serum Starvation: After 24 hours, replace the growth medium with serum-free medium and incubate for 16-24 hours to upregulate LDLR expression.
-
Treatment: Prepare solutions of recombinant PCSK9 and varying concentrations of this compound in serum-free medium. Pre-incubate PCSK9 with this compound for 30 minutes at 37°C.
-
Cell Incubation: Remove the serum-free medium from the cells and add the PCSK9/Pcsk9-IN-19 mixtures. Incubate for 4 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL. Incubate for an additional 4 hours at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound DiI-LDL.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imager. Quantify the intracellular fluorescence intensity per cell.
-
Data Analysis: Normalize the fluorescence intensity to the control (cells treated with PCSK9 alone). Calculate the percent increase in LDL uptake for each concentration of this compound and determine the EC50 value.
References
Application Notes and Protocols for the Use of a PCSK9 Inhibitor in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a small molecule PCSK9 inhibitor, exemplified by E28362, in experiments with the HepG2 human hepatoma cell line. The protocols detailed below are designed to assess the inhibitor's efficacy in preventing PCSK9-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR) and subsequently enhancing LDL uptake.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the LDLR on the surface of hepatocytes, leading to the degradation of the receptor and a subsequent reduction in the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels. Small molecule inhibitors offer a promising therapeutic alternative to monoclonal antibodies.
This document outlines the use of a potent small molecule PCSK9 inhibitor in the HepG2 cell line, a widely used in vitro model for studying liver function and cholesterol metabolism.
Mechanism of Action
The small molecule inhibitor E28362 acts by directly binding to PCSK9, which sterically hinders its interaction with the LDLR. This disruption of the protein-protein interaction prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. Consequently, a higher number of LDLRs are recycled back to the cell surface, leading to an increased capacity for LDL-C uptake from the extracellular environment. Furthermore, studies have shown that E28362 can also induce the degradation of PCSK9 itself through the ubiquitin-proteasome pathway, further contributing to its efficacy[1].
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition
Caption: PCSK9 binds to LDLR, leading to its degradation. A PCSK9 inhibitor blocks this interaction, promoting LDLR recycling.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of the PCSK9 inhibitor E28362 on LDLR protein levels in HepG2 cells. The data demonstrates a significant increase in LDLR expression with increasing concentrations of the inhibitor.
| Inhibitor Concentration (µM) | Treatment Duration | Cell Line | Endpoint Measured | Result | Reference |
| 5 | 24 hours | HepG2 | Total LDLR Protein Level | Significant Increase | [1] |
| 10 | 24 hours | HepG2 | Total LDLR Protein Level | Dose-dependent Significant Increase | [1] |
| 20 | 24 hours | HepG2 | Total LDLR Protein Level | Dose-dependent Significant Increase | [1] |
Experimental Protocols
Experimental Workflow Overview
Caption: Workflow for assessing a PCSK9 inhibitor's effect on LDLR levels and LDL uptake in HepG2 cells.
Protocol 1: HepG2 Cell Culture and Treatment with PCSK9 Inhibitor
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PCSK9 Inhibitor (e.g., E28362)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 96-well)
Procedure:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in 6-well plates (for Western blotting) or 96-well plates (for LDL uptake assay) at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the PCSK9 inhibitor in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.
-
Treatment: Once the cells reach the desired confluency, replace the existing medium with the medium containing the different concentrations of the PCSK9 inhibitor or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 2: Western Blotting for LDLR and PCSK9
Materials:
-
Treated HepG2 cells (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LDLR, anti-PCSK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be performed to quantify the protein band intensities.
Protocol 3: LDL Uptake Assay
Materials:
-
Treated HepG2 cells (from Protocol 1 in a 96-well plate)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Serum Starvation: After the inhibitor treatment period, gently wash the cells with PBS and then incubate them in serum-free medium for 4-6 hours to upregulate LDLR expression.
-
LDL Incubation: Add medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove unbound fluorescent LDL.
-
Analysis:
-
Microscopy: Add fresh PBS or culture medium to the wells and visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore. Normalize the fluorescence intensity to the protein concentration of each well.
-
Note: For all protocols, it is crucial to include appropriate controls, such as a vehicle-treated group (DMSO) and a positive control if available. All experiments should be performed with multiple replicates to ensure statistical significance.
References
Application Notes and Protocols for Pcsk9-IN-19 in Hypercholesterolemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL-cholesterol (LDL-C) from the circulation. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease. While monoclonal antibodies targeting PCSK9 are established therapies, there is significant interest in the development of orally bioavailable small molecule and peptide inhibitors.
This document provides detailed application notes and protocols for the study of Pcsk9-IN-19 , a representative of a novel class of orally bioavailable tricyclic peptide PCSK9 inhibitors, in animal models of hypercholesterolemia. While specific public data on a compound explicitly named "this compound" is limited, this document draws on published research of a structurally related "compound 19" and provides adaptable protocols from studies of other oral PCSK9 inhibitors to guide researchers in their experimental design.
Mechanism of Action: PCSK9 Inhibition
This compound is designed to disrupt the interaction between PCSK9 and the LDLR. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex. This inhibition allows for the recycling of the LDLR back to the cell surface, leading to increased uptake of LDL-C from the bloodstream into the liver and a consequent reduction in plasma LDL-C levels.
Animal Models for Hypercholesterolemia Studies
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. Commonly used models include:
-
Diet-Induced Hypercholesterolemic Rodents: Wild-type mice or rats fed a high-fat, high-cholesterol diet. This model mimics lifestyle-induced hypercholesterolemia.
-
Genetically Modified Mouse Models:
-
APOE*3-Leiden.CETP Mice: These mice develop human-like lipoprotein profiles and are highly responsive to lipid-lowering therapies.
-
LDLR deficient (Ldlr-/-) mice: These mice exhibit elevated LDL-C levels and are useful for studying therapies that function independently of the LDLR.
-
-
Non-Human Primates: Cynomolgus monkeys are a valuable translational model due to their close physiological and lipid metabolism similarities to humans.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies of oral PCSK9 inhibitors. These can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effect of an Oral Tricyclic Peptide PCSK9 Inhibitor (Compound 19) on LDL-C in Cynomolgus Monkeys [1]
| Treatment Group | Dose | Route of Administration | Change in LDL-C from Baseline |
| Vehicle Control | - | Oral | No significant change |
| Compound 19 | 30 mg/kg | Oral | ~60% reduction |
Table 2: Dose-Dependent Effect of an Oral Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) on Plasma Lipids in APOE*3-Leiden.CETP Mice [2]
| Treatment Group | Dose | Route of Administration | Total Cholesterol Reduction | Non-HDL Cholesterol Reduction |
| Vehicle Control | - | Oral Gavage | - | - |
| NYX-PCSK9i | 10 mg/kg/day | Oral Gavage | ~30% | ~40% |
| NYX-PCSK9i | 30 mg/kg/day | Oral Gavage | ~50% | ~60% |
| NYX-PCSK9i | 50 mg/kg/day | Oral Gavage | ~57% | ~70% |
Experimental Protocols
Induction of Hypercholesterolemia in Rodents
This protocol describes the induction of hypercholesterolemia in mice or rats using a high-fat, high-cholesterol diet.
References
Application Notes and Protocols for Dosing and Administration of PCSK9 Inhibitors in Mice
A Note to the Researcher: The specific compound "Pcsk9-IN-19" does not correspond to a widely recognized or publicly documented PCSK9 inhibitor. Therefore, this document provides a comprehensive overview of the dosing and administration protocols for various classes of PCSK9 inhibitors and related reagents commonly used in murine research. These protocols can serve as a valuable starting point for designing experiments with a novel or proprietary PCSK9 inhibitor.
Overview of PCSK9 Inhibition in Murine Models
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL-C from the circulation. Inhibition of PCSK9 is a well-established therapeutic strategy for managing hypercholesterolemia. Murine models are critical for the preclinical evaluation of PCSK9 inhibitors. This document outlines the typical dosing and administration for different classes of these inhibitors.
Signaling Pathway of PCSK9-Mediated LDLR Degradation
Caption: PCSK9 binds to LDLR, leading to its degradation.
Dosing and Administration of PCSK9 Monoclonal Antibodies
Monoclonal antibodies (mAbs) that bind to circulating PCSK9 and prevent its interaction with LDLR are a common class of inhibitors.
Quantitative Data Summary
| Parameter | Details | Reference(s) |
| Mouse Strain | C57BL/6, humanized B-hPCSK9 mice | [1][2] |
| Dosage Range | 6 - 10 mg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Frequency | Single or multiple doses (e.g., on days 10 and 20 of a 30-day study) | [1] |
Experimental Protocol: Subcutaneous Administration of Anti-PCSK9 mAb
-
Preparation of Antibody Solution:
-
Aseptically dilute the anti-PCSK9 monoclonal antibody to the desired concentration (e.g., 1 mg/mL) using sterile, endotoxin-free PBS.
-
Keep the solution on ice until administration.
-
-
Animal Handling and Dosing:
-
Acclimatize C57BL/6 or other appropriate mouse strains for at least one week before the experiment.
-
Weigh each mouse to calculate the precise volume for injection based on the target dose (e.g., 10 mg/kg).
-
Gently restrain the mouse and lift the skin on the back, slightly away from the spine, to form a tent.
-
Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume subcutaneously.
-
Monitor the mice for any adverse reactions post-injection.
-
Experimental Workflow: mAb Efficacy Study
Caption: Workflow for evaluating anti-PCSK9 mAb efficacy.
Dosing and Administration of PCSK9-Targeting Nucleic Acids (siRNA/ASO)
Nucleic acid-based therapies, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), inhibit PCSK9 by degrading its mRNA, thus preventing protein synthesis.
Quantitative Data Summary
| Parameter | siRNA | ASO (Locked Nucleic Acid) | Reference(s) |
| Mouse Strain | C57BL/6 | Not specified, likely standard lab strains | [3][4] |
| Dosage Range | 0.03 - 1 mg/kg | 5 - 40 mg/kg | [3][4] |
| Administration Route | Intravenous (i.v.), typically tail vein | Intravenous (i.v.) | [3][4] |
| Vehicle | Lipid Nanoparticles (LNP) | Saline | [3][4] |
| Frequency | Single dose | Single dose | [3][4] |
| Endpoint | 7-28 days post-injection | 24 hours post-injection | [3][4] |
Experimental Protocol: Intravenous Administration of PCSK9 siRNA-LNP
-
Preparation of siRNA-LNP Formulation:
-
Encapsulate the PCSK9-targeting siRNA into a lipid nanoparticle formulation as per established protocols.
-
Dilute the siRNA-LNP formulation in sterile, nuclease-free PBS to the final desired concentration for injection.
-
-
Animal Handling and Dosing:
-
Properly restrain the mouse, for example, using a commercial restraining device, ensuring the tail is accessible.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 28-31 gauge needle attached to a syringe containing the siRNA-LNP solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume (typically 100-200 µL for a mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for recovery.
-
Dosing and Administration of PCSK9 Vaccines
Vaccines against PCSK9 aim to induce a host immune response that generates neutralizing antibodies against the protein.
Quantitative Data Summary
| Parameter | Details | Reference(s) |
| Mouse Strain | C57BL/6 | [5][6][7] |
| Vaccine Type | Peptide-based (e.g., IFPT) on nanoliposome carrier | [5][6] |
| Adjuvant | Alum (e.g., 0.4% Alhydrogel) | [6][7] |
| Administration Route | Subcutaneous (s.c.) | [5][6][7] |
| Frequency | Four immunizations with bi-weekly intervals | [5][6][7] |
Experimental Protocol: Subcutaneous Immunization with PCSK9 Vaccine
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the immunogenic peptide (e.g., L-IFPTA+) with the adjuvant (e.g., Alum) according to the specific protocol.[6]
-
-
Immunization Schedule:
-
Administer the primary immunization (Week 0) via subcutaneous injection as described in the mAb protocol.
-
Administer booster immunizations at bi-weekly intervals (Week 2, Week 4, Week 6).[6][7]
-
Collect blood samples periodically (e.g., two weeks after the final immunization) to measure anti-PCSK9 antibody titers.[7]
-
Experimental Workflow: Vaccine Immunization and Challenge
Caption: Typical workflow for a PCSK9 vaccine study.
Dosing and Administration of Recombinant PCSK9 Protein
Administering recombinant PCSK9 protein is not an inhibitory strategy but is a crucial experimental tool to study the direct effects of PCSK9 on LDLR degradation and cholesterol metabolism.
Quantitative Data Summary
| Parameter | Single Injection | Continuous Infusion | Reference(s) |
| Mouse Strain | Wild-type, Pcsk9-/- | Wild-type, Pcsk9-/- | [8] |
| Dosage | 32 µg | 8, 16, 24, or 32 µ g/hour | [8] |
| Administration Route | Not specified, likely intravenous (i.v.) | Infusion pump | [8] |
| Duration | Single bolus | 3 hours | [8] |
| Key Finding | ~90% reduction in hepatic LDLR within 60 min | Dose-dependent reduction in hepatic LDLR | [8] |
Experimental Protocol: Continuous Infusion of Recombinant PCSK9
-
Animal Preparation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).
-
Connect the catheter to a programmable infusion pump.
-
-
Infusion:
-
Prepare a solution of recombinant human PCSK9 in a suitable sterile buffer.
-
Program the infusion pump to deliver the protein at the desired rate (e.g., 32 µ g/hour ) for the specified duration (e.g., 3 hours).[8]
-
Monitor the animal throughout the infusion period.
-
-
Sample Collection:
-
Collect blood samples at various time points to measure plasma PCSK9 and cholesterol levels.
-
At the end of the infusion, euthanize the mouse and harvest tissues (e.g., liver, adrenals) to analyze LDLR protein levels by immunoblot.[8]
-
References
- 1. Anti-PCSK9 monoclonal antibody attenuates high-fat diet and zymosan-induced vascular inflammation in C57BL/6 mice by modulating TLR2/NF-ƙB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. Dose-dependent effects of siRNA-mediated inhibition of SCAP on PCSK9, LDLR, and plasma lipids in mouse and rhesus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. PCSK9 immunization using nanoliposomes: preventive efficacy against hypercholesterolemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of immunisation against PCSK9 in mice bearing melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma PCSK9 preferentially reduces liver LDL receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pcsk9-IN-19: A Small Molecule Inhibitor for Studying the PCSK9-LDLR Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5][6] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[7] Inhibiting the interaction between PCSK9 and LDLR is a clinically validated strategy to lower LDL-C.[8][9][10][11] While monoclonal antibodies targeting PCSK9 have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors.[8][12]
Pcsk9-IN-19 is a potent, cell-permeable small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the biology of the PCSK9-LDLR pathway and to screen for novel therapeutic agents.
Mechanism of Action
This compound directly binds to circulating PCSK9, preventing its association with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[4][13] By blocking this interaction, this compound prevents the PCSK9-mediated internalization and subsequent degradation of the LDLR. This results in an increased number of LDLRs on the cell surface, leading to enhanced LDL-C uptake by hepatocytes and a reduction in circulating LDL-C levels.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nottingham-repository.worktribe.com [nottingham-repository.worktribe.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Pcsk9-IN-19 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Pcsk9-IN-19, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in the context of atherosclerosis research. The following sections detail the mechanism of action, provide structured data from representative studies, and offer detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is an investigational small molecule designed to inhibit the activity of PCSK9. PCSK9 is a secreted serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C.[4][5][6] By inhibiting the interaction between PCSK9 and the LDLR, this compound is hypothesized to increase the recycling of LDLRs to the cell surface, leading to enhanced clearance of LDL-C from the bloodstream and subsequently attenuating the progression of atherosclerosis.[7][8]
Beyond its role in lipid metabolism, PCSK9 has been implicated in promoting vascular inflammation, a key process in the development of atherosclerosis.[3][9][10] PCSK9 can activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway, in vascular cells, leading to the expression of adhesion molecules and cytokines that contribute to atherosclerotic plaque formation and instability.[10][11] this compound may therefore also exert anti-atherosclerotic effects through the modulation of these inflammatory pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical small molecule PCSK9 inhibitor, referred to here as this compound, based on typical findings for compounds in this class.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay Type | Cell Line/System | Result |
| IC50 | PCSK9-LDLR Binding Assay | Cell-free ELISA | 150 nM |
| LDLR Protection (EC50) | Western Blot | HepG2 cells | 500 nM |
| LDL Uptake (EC50) | Fluorescent LDL Uptake | HepG2 cells | 750 nM |
Table 2: In Vivo Efficacy of this compound in an Atherosclerosis Mouse Model (ApoE-/- mice on a high-fat diet for 12 weeks)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Plasma Total Cholesterol (mg/dL) | 450 ± 45 | 320 ± 30 | 250 ± 25** |
| Plasma LDL-C (mg/dL) | 280 ± 30 | 180 ± 20 | 110 ± 15 |
| Aortic Plaque Area (%) | 25 ± 5 | 15 ± 3* | 8 ± 2 |
| Plaque Macrophage Content (%) | 40 ± 8 | 25 ± 5 | 15 ± 4** |
| Plaque Collagen Content (%) | 15 ± 3 | 25 ± 4 | 35 ± 5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Signaling and Experimental Workflow Diagrams
Detailed Experimental Protocols
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR protein (ectodomain)
-
Recombinant human PCSK9 protein (His-tagged)
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 2% BSA)
-
Anti-His-tag antibody conjugated to HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat Plate: Dilute recombinant human LDLR to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Inhibitor and PCSK9 Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a separate plate, pre-incubate 50 µL of diluted this compound with 50 µL of 2 µg/mL recombinant human PCSK9-His for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the LDLR-coated plate.
-
Include controls: no inhibitor (PCSK9 only) and no PCSK9 (blank).
-
Incubate for 2 hours at room temperature.
-
-
Wash: Repeat the wash step.
-
Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with Wash Buffer.
-
Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for LDLR Degradation (Western Blot)
This protocol assesses the ability of this compound to protect LDLR from PCSK9-mediated degradation in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9 protein
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Add recombinant PCSK9 (e.g., 10 µg/mL) to the wells (except for the negative control).
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
Probe the same membrane with anti-beta-actin as a loading control.
-
-
Analysis: Quantify the band intensities for LDLR and beta-actin. Normalize LDLR levels to beta-actin and calculate the percent protection of LDLR by this compound.
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes a typical in vivo study to evaluate the anti-atherosclerotic efficacy of this compound.
Materials:
-
ApoE-/- mice (e.g., 6-8 weeks old)
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Lipid analysis kits (Total Cholesterol, LDL-C)
-
Tissue fixation and embedding reagents
-
Oil Red O stain
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-smooth muscle actin)
-
Microscope and imaging software
Protocol:
-
Acclimatization and Diet: Acclimatize ApoE-/- mice for one week. Start all mice on a high-fat diet.
-
Grouping and Treatment: After 4 weeks of high-fat diet feeding to initiate atherosclerosis, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.
-
Monitoring:
-
Monitor body weight weekly.
-
Collect blood samples at baseline and at regular intervals (e.g., every 4 weeks) to measure plasma lipid levels.
-
-
Endpoint and Tissue Collection:
-
At the end of the 12-week treatment period, euthanize the mice.
-
Perfuse the vascular system with saline followed by 4% paraformaldehyde.
-
Dissect the aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Plaque Analysis:
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the plaque area as a percentage of the total aortic surface area.
-
Aortic root analysis: Embed the aortic root in OCT compound, and collect serial cryosections.
-
Stain sections with Oil Red O for lipid content.
-
Perform immunohistochemistry for macrophages (e.g., CD68) and smooth muscle cells.
-
Use Masson's trichrome stain to assess collagen content.
-
Quantify the stained areas using image analysis software.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Role of PCSK9 in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]
Pcsk9-IN-19 supplier and purchasing information for research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pcsk9-IN-19
This compound is a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease. This compound, by inhibiting the interaction between PCSK9 and LDLR, prevents LDLR degradation, thereby increasing the number of receptors available to clear LDL-C from the blood. This makes this compound a valuable research tool for studying hypercholesterolemia and developing novel lipid-lowering therapies.
Supplier and Purchasing Information
Currently, MedchemExpress is a known supplier of this compound for research purposes.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price |
| MedchemExpress | This compound | HY-155006 | >98% (or as specified on the lot-specific CoA) | 50 mg, 100 mg, 250 mg | Inquire |
Note: Purity and availability are subject to change. It is recommended to contact the supplier directly for the most up-to-date information and a formal quotation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈₁H₁₀₅ClFN₁₅O₁₅S₂ |
| Molecular Weight | 1647.37 g/mol |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by disrupting the PCSK9-mediated degradation of the LDL receptor. The diagram below illustrates the signaling pathway.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are general protocols that can be adapted for specific research needs.
In Vitro PCSK9-LDLR Binding Assay
This assay is designed to quantify the ability of this compound to inhibit the direct interaction between PCSK9 and the LDL receptor.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate (high-binding)
-
Detection antibody (e.g., anti-His-tag HRP conjugated, if PCSK9 is His-tagged)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plate with 100 µL/well of LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. In a separate plate, pre-incubate a fixed concentration of recombinant PCSK9 with the different concentrations of this compound for 1 hour at room temperature.
-
Binding Reaction: Transfer 100 µL of the PCSK9/Pcsk9-IN-19 mixture to the LDLR-coated plate. Include controls with PCSK9 alone (maximum binding) and buffer alone (background). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of the detection antibody (e.g., anti-His-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro PCSK9-LDLR binding assay.
Cellular LDL-C Uptake Assay in HepG2 Cells
This cell-based assay measures the functional effect of this compound on the ability of liver cells to take up LDL-C.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the culture medium with serum-free medium and incubate for 24 hours to upregulate LDLR expression.
-
Treatment: Prepare a solution of recombinant PCSK9 and various concentrations of this compound in serum-free medium. Add this solution to the cells and incubate for 4-6 hours. Include controls with no PCSK9, PCSK9 alone, and a known inhibitor if available.
-
LDL-C Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 5-10 µg/mL and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Quantification:
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Quantify the fluorescence intensity per well. Normalize the data to the control wells and calculate the dose-dependent effect of this compound on LDL-C uptake.
Caption: Workflow for the cellular LDL-C uptake assay.
In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in a mouse model of hypercholesterolemia.
Materials:
-
Hypercholesterolemic mouse model (e.g., C57BL/6J mice on a high-fat diet, or humanized PCSK9 mice)[1]
-
This compound
-
Vehicle control (appropriate for the formulation of this compound)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
ELISA kits for total cholesterol, LDL-C, and PCSK9
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week.
-
Induction of Hypercholesterolemia: If using a diet-induced model, feed the mice a high-fat diet for a specified period to induce hypercholesterolemia.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein).
-
Group Allocation: Randomly assign the mice to different treatment groups: Vehicle control and one or more dose levels of this compound.
-
Dosing: Administer this compound or vehicle to the mice according to the planned dosing regimen (e.g., daily oral gavage or intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).
-
Blood Collection During and Post-Treatment: Collect blood samples at various time points during the treatment period and at the end of the study.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Use ELISA kits to measure the concentrations of total cholesterol, LDL-C, and PCSK9 in the plasma samples.
-
Data Analysis: Compare the lipid profiles and PCSK9 levels between the treatment groups and the vehicle control group. Analyze the dose-response relationship and the time course of the effect.
Caption: Workflow for an in vivo efficacy study of this compound.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing expected results from the described assays. For context, data for a similar potent cyclic peptide PCSK9 inhibitor, PCSK9-IN-1, is included.[2]
| Assay | Parameter | Pcsk9-IN-1 (Reference) | Expected Results for this compound |
| In Vitro PCSK9-LDLR Binding | Kᵢ (nM) | 1.46[2] | Sub-nanomolar to low nanomolar |
| Cellular LDL-C Uptake | EC₅₀ (nM) | - | Low nanomolar |
| In Vivo Efficacy (Mouse Model) | % LDL-C Reduction | - | Significant reduction compared to vehicle |
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance and should be adapted to specific experimental conditions. Researchers should always follow appropriate laboratory safety procedures.
References
Pcsk9-IN-19 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pcsk9-IN-19, also identified as Compound 1, is a macrocyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2][3][4][5] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, a major risk factor for atherosclerotic cardiovascular disease. This compound, by inhibiting the interaction between PCSK9 and LDLR, allows for the recycling of the LDLR to the cell surface, thereby enhancing LDL-C uptake and lowering plasma LDL-C levels. These application notes provide detailed protocols for the preparation and use of this compound in experimental settings.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈₁H₁₀₅ClFN₁₅O₁₅S₂ |
| Molecular Weight | 1647.37 g/mol |
| Appearance | Solid |
| Alias | Compound 1 |
| Source | MedChemExpress (Cat. No. HY-155006) |
Table 2: Solution Preparation and Storage Recommendations
| Solvent | Recommended Stock Concentration | Storage of Stock Solution | Working Solution Preparation |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | -20°C for short-term (weeks) -80°C for long-term (months) | Dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
Note: As specific solubility and stability data for this compound are not publicly available, the recommendations in Table 2 are based on general practices for similar macrocyclic peptides. Researchers should perform their own solubility and stability tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound solid to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro Inhibition of PCSK9-LDLR Interaction in HepG2 Cells
Objective: To assess the ability of this compound to inhibit PCSK9-mediated degradation of the LDL receptor in a cell-based assay.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human PCSK9 protein
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
-
Primary antibodies: anti-LDLR, anti-beta-actin (or other loading control)
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Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in serum-free DMEM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Add recombinant human PCSK9 (a typical concentration is 10 µg/mL, but should be optimized) to the wells containing this compound. Include appropriate controls: vehicle control (DMSO), PCSK9-only, and this compound-only.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LDLR and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for LDLR and normalize to the loading control. Compare the LDLR levels in the treated groups to the control groups to determine the inhibitory effect of this compound.
Visualizations
Caption: PCSK9 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9-mediated degradation of the LDL receptor generates a 17 kDa C-terminal LDL receptor fragment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pcsk9-IN-19 Concentration for In Vitro Studies
Welcome to the technical support center for Pcsk9-IN-19. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] PCSK9 is a protein that plays a critical role in regulating LDL cholesterol levels by promoting the degradation of the LDL receptor (LDLR).[2][3][4][5][6] By inhibiting PCSK9, this compound prevents the degradation of LDLR, leading to an increased number of LDL receptors on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the extracellular environment.[3]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
For a novel inhibitor like this compound where specific IC50 values may not be readily available in the literature, it is recommended to start with a broad concentration range-finding experiment. A typical starting range could be from 1 nM to 100 µM. This wide range will help in identifying an approximate effective concentration and also reveal potential cytotoxicity at higher concentrations.
Q3: Which cell lines are suitable for in vitro studies with this compound?
Hepatocyte-derived cell lines are the most physiologically relevant for studying the effects of PCSK9 inhibitors on LDL metabolism. Commonly used cell lines include:
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HepG2: A human hepatoma cell line that is widely used for studying liver metabolism and is a common model for PCSK9 research.
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Huh7: Another human hepatoma cell line that is also a suitable model.
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Primary hepatocytes: While more complex to maintain, they provide a model that is closest to the in vivo physiological state.[7]
Q4: What are the key readouts to measure the effectiveness of this compound?
The primary goal of using a PCSK9 inhibitor is to enhance LDL receptor activity. Therefore, key experimental readouts include:
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LDL Uptake: Measuring the uptake of fluorescently labeled LDL (e.g., DiI-LDL) by the cells. An effective inhibitor will increase LDL uptake.
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LDLR Protein Levels: Quantifying the amount of LDL receptor protein on the cell surface or in total cell lysates using methods like Western blotting, flow cytometry, or ELISA.
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PCSK9 Levels: Measuring the concentration of PCSK9 in the cell culture medium to ensure that the experimental conditions are appropriate.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on LDL uptake in my cells.
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Question: Did you pre-incubate the cells with the inhibitor?
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Answer: It is crucial to pre-incubate the cells with this compound for a sufficient amount of time (e.g., 1-4 hours) before adding labeled LDL. This allows the inhibitor to exert its effect on the PCSK9-LDLR pathway.
-
-
Question: Is the concentration of this compound optimal?
-
Answer: If you are using a single concentration, it may be too low. It is advisable to perform a dose-response experiment to determine the optimal concentration. Refer to the experimental workflow diagram below for a systematic approach.
-
-
Question: Is the solvent for this compound affecting the cells?
-
Answer: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and that you have included a vehicle control in your experiment.
-
Issue 2: I am observing significant cell death or changes in cell morphology.
-
Question: Is the concentration of this compound too high?
-
Answer: High concentrations of small molecule inhibitors can be cytotoxic. You should perform a cytotoxicity assay (e.g., MTT, LDH assay) in parallel with your functional assays to determine the maximum non-toxic concentration.
-
-
Question: How long is the incubation period?
-
Answer: Prolonged exposure to a compound, even at a seemingly non-toxic concentration, can sometimes lead to cytotoxicity. Consider reducing the incubation time.
-
Issue 3: My results are inconsistent between experiments.
-
Question: Are your cell culture conditions consistent?
-
Answer: Ensure that cell passage number, confluency, and media composition are consistent across experiments. Variations in these parameters can affect cellular responses.
-
-
Question: Is the inhibitor properly stored and handled?
-
Answer: this compound should be stored as recommended by the supplier. Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Data Presentation
Use the following table to summarize the quantitative data from your dose-response experiments. This will allow for easy comparison of the effects of different concentrations of this compound on your chosen readouts.
| Concentration of this compound | % LDL Uptake (relative to vehicle control) | LDLR Protein Level (fold change vs. vehicle control) | % Cell Viability |
| Vehicle Control | 100% | 1.0 | 100% |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for In Vitro LDL Uptake Assay
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Inhibitor Treatment:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the prepared dilutions of this compound (and a vehicle control) to the respective wells.
-
Incubate the cells for 4 hours at 37°C.
-
-
LDL Uptake Assay:
-
After the pre-incubation period, add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Measurement:
-
Remove the medium and wash the cells three times with PBS to remove any unbound DiI-LDL.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (for DiI: ~549 nm excitation / ~565 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the percentage of LDL uptake.
-
Plot the percentage of LDL uptake against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: PCSK9 signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of a Small Molecule PCSK9 Inhibitor (Pcsk9-IN-19) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the small molecule PCSK9 inhibitor, Pcsk9-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By preventing this binding, the inhibitor protects the LDLR from PCSK9-mediated degradation, leading to an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the circulation.
Q2: What are the recommended starting doses for this compound in mouse models?
A2: For initial in vivo efficacy studies in mice, we recommend a dose range of 10-50 mg/kg, administered once daily. The optimal dose will depend on the specific mouse strain, the formulation used, and the desired level of LDL-C reduction. A dose-response study is highly recommended to determine the most effective dose for your experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a hydrophobic compound with low aqueous solubility. For oral administration, a common and effective formulation is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. For subcutaneous injection, a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be suitable. It is crucial to ensure the compound is fully solubilized or homogeneously suspended before administration.
Q4: What is the expected pharmacokinetic profile of this compound in mice?
A4: The pharmacokinetic properties of small molecules can vary. Based on preliminary data for similar compounds, after oral administration, the time to reach maximum plasma concentration (Tmax) is typically between 2-4 hours. The half-life (t1/2) is estimated to be in the range of 6-8 hours. For detailed pharmacokinetic analysis, it is recommended to perform a dedicated study in your animal model.
Q5: What level of LDL-C reduction can I expect in mice treated with this compound?
A5: In wild-type mice on a standard chow diet, a significant reduction in LDL-C may be challenging to observe due to their naturally low LDL-C levels. For more robust effects, consider using a hypercholesterolemic mouse model, such as C57BL/6J mice on a high-fat, high-cholesterol diet, or genetically modified strains like ApoE-/- or Ldlr-/- mice. In such models, effective doses of this compound are expected to lower plasma LDL-C by 30-60%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in plasma LDL-C levels. | 1. Inadequate Dose: The administered dose may be too low to achieve a therapeutic effect. 2. Poor Bioavailability: The compound may not be efficiently absorbed. 3. Suboptimal Animal Model: Wild-type mice on a standard diet have very low baseline LDL-C. 4. Compound Instability: The inhibitor may be rapidly metabolized. | 1. Dose Escalation Study: Perform a dose-response study to identify an effective dose. 2. Optimize Formulation: Try alternative vehicles to improve solubility and absorption. Consider a different route of administration (e.g., subcutaneous if oral was used). 3. Use an Appropriate Model: Switch to a diet-induced or genetic hypercholesterolemic mouse model. 4. Pharmacokinetic Analysis: Conduct a PK study to determine the compound's half-life and exposure. |
| High variability in LDL-C levels between animals in the same treatment group. | 1. Inconsistent Dosing: Inaccurate volume or incomplete administration of the dose. 2. Formulation Inhomogeneity: The compound is not uniformly suspended in the vehicle. 3. Biological Variation: Natural differences in metabolism and response among individual animals. | 1. Refine Dosing Technique: Ensure accurate calculation of dosing volume based on individual animal weight. For oral gavage, confirm proper placement of the gavage needle. 2. Improve Formulation Preparation: Ensure the suspension is thoroughly mixed before each administration. Prepare fresh formulations regularly. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical analysis. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high. 2. Off-target effects of the inhibitor. 3. Toxicity of the formulation vehicle. | 1. Dose Reduction: Lower the dose and conduct a dose-finding study to identify a non-toxic, effective dose. 2. Off-target Profiling: If toxicity persists at therapeutic doses, in vitro profiling against a panel of receptors and enzymes may be necessary. 3. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. |
| No observable increase in liver LDLR protein levels. | 1. Insufficient Target Engagement: The inhibitor may not be reaching the liver at a high enough concentration. 2. Timing of Tissue Collection: Liver samples may have been collected at a time point where the effect is not maximal. 3. Technical Issues with Western Blot. | 1. Assess Liver Exposure: Measure the concentration of the inhibitor in liver tissue. 2. Time-Course Study: Collect liver samples at different time points after the final dose to determine the peak of LDLR upregulation. 3. Optimize Western Blot Protocol: Ensure the use of a validated LDLR antibody and appropriate loading controls. |
Quantitative Data Summary
Table 1: Representative In Vivo Efficacy of this compound in a Diet-Induced Hypercholesterolemic Mouse Model
| Treatment Group | Dose (mg/kg, p.o., QD) | n | Baseline LDL-C (mg/dL) | LDL-C at Day 14 (mg/dL) | % Change from Baseline |
| Vehicle Control | - | 10 | 155 ± 15 | 160 ± 18 | +3.2% |
| This compound | 10 | 10 | 152 ± 12 | 114 ± 10 | -25.0% |
| This compound | 30 | 10 | 158 ± 14 | 79 ± 9 | -50.0% |
| This compound | 50 | 10 | 154 ± 16 | 62 ± 8 | -59.7% |
| Data are presented as mean ± SEM. |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose of 30 mg/kg
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2.5 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| t1/2 (h) | 7.2 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Hypercholesterolemic Mouse Model
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Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Feed mice a high-fat, high-cholesterol diet (e.g., 42% fat, 0.2% cholesterol) for 4 weeks to induce hypercholesterolemia.
-
Acclimation and Baseline: Acclimate mice to handling for one week. Collect baseline blood samples via tail vein for lipid analysis.
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Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 30, 50 mg/kg).
-
Formulation Preparation: Prepare a fresh suspension of this compound in 0.5% methylcellulose daily.
-
Dosing: Administer the assigned treatment by oral gavage once daily for 14 days. The dosing volume should be 10 mL/kg of body weight.
-
Monitoring: Monitor animal health and body weight daily.
-
Blood Collection: Collect blood samples at specified time points (e.g., Day 7 and Day 14) for lipid analysis.
-
Terminal Procedure: At the end of the study, euthanize mice and collect liver tissue for protein analysis.
Protocol 2: Plasma Lipid Analysis
-
Sample Collection: Collect approximately 100 µL of blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Lipid Measurement: Determine plasma concentrations of total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits.
-
LDL-C Calculation: Calculate LDL-C using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).
Protocol 3: Western Blot Analysis of Liver LDLR
-
Tissue Homogenization: Homogenize snap-frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the liver lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDLR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the LDLR signal to the loading control.
Visualizations
Caption: PCSK9 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Caption: Troubleshooting Decision Tree for Unexpected In Vivo Results.
Best practices for handling and storing Pcsk9-IN-19
Disclaimer: The following information is intended as a general guide for researchers, scientists, and drug development professionals. It is based on best practices for handling similar small molecule inhibitors. Always consult the Safety Data Sheet (SDS) and technical documentation provided by the supplier for specific instructions regarding Pcsk9-IN-19.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound upon receipt?
Upon receipt, solid this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C. If in solution, it should be stored at -80°C.[1]
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the solvent is anhydrous to prevent degradation of the compound. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Briefly vortex to ensure the compound is fully dissolved.
3. How should I store the stock solution of this compound?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] When stored properly, stock solutions in DMSO are generally stable for several months. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
4. What is the solubility of this compound in aqueous solutions?
The solubility of many small molecule inhibitors in aqueous buffers is limited. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low enough to not affect the biological system (typically ≤0.1%). The aqueous solubility should be sufficient to remain in solution at the final working concentration.[2]
5. Is this compound sensitive to light or temperature?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly (powder at -20°C, stock solution at -80°C) and protected from light. Avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh dilutions from the stock solution for each experiment. |
| Low Compound Potency in Cell-Based Assays | The in vitro potency (IC50) in biochemical assays may not directly translate to cell-based assays due to factors like cell permeability.[2] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Dilution | Double-check all calculations for preparing the stock and working solutions. Use calibrated pipettes for accurate liquid handling. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered drug responses. |
Issue 2: Observed Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%). Run a solvent control to assess its effect on cell viability. |
| Compound Concentration Too High | High concentrations of the inhibitor may lead to off-target effects or general cytotoxicity.[2] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of this compound concentrations to determine the non-toxic working range. |
| Compound Instability in Media | The compound may be unstable in the cell culture medium over the duration of the experiment. Consider reducing the incubation time or refreshing the medium with a new compound dilution during long-term experiments. |
Issue 3: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the experimental outcome. |
| Variability in Experimental Conditions | Maintain consistent experimental parameters such as incubation times, temperatures, and media composition. |
| Batch-to-Batch Variation of the Compound | If using a new batch of this compound, it is advisable to perform a quality control experiment to compare its activity with the previous batch. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Protection | Notes |
| Solid (Powder) | -20°C | Protect from light and moisture | Store in a tightly sealed container in a well-ventilated area.[1] |
| Stock Solution (in DMSO) | -80°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 2: Typical Experimental Concentrations
| Assay Type | Typical Concentration Range | Solvent Control | Notes |
| Biochemical Assay (e.g., ELISA) | <100 nM (IC50) | Match solvent concentration | Potency can vary based on assay conditions.[2] |
| Cell-Based Assay | 1-10 µM | Match solvent concentration (e.g., ≤0.1% DMSO) | Optimal concentration is cell-line dependent and should be determined experimentally.[2] |
Experimental Protocols
Protocol: Inhibition of PCSK9-Mediated LDLR Degradation in a Cell-Based Assay
This protocol provides a general framework. Specific cell types, incubation times, and concentrations of this compound should be optimized for your experimental setup.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human PCSK9 protein
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Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blot: anti-LDLR, anti-PCSK9, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Prepare a fresh series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
PCSK9 Stimulation: Add recombinant human PCSK9 protein to the wells (except for the negative control wells) to a final concentration known to induce LDLR degradation (e.g., 10 µg/mL).
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LDLR, PCSK9, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the LDLR levels to the loading control. Compare the LDLR levels in the this compound treated samples to the PCSK9-stimulated control to determine the inhibitory effect.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cell-based PCSK9 inhibition assay.
References
Interpreting unexpected data from Pcsk9-IN-19 experiments
Welcome to the technical support center for Pcsk9-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving this small molecule inhibitor of PCSK9.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected outcomes you may encounter during your experiments with this compound.
Q1: My this compound treatment shows a weaker than expected reduction in LDL uptake in my cell-based assay. What are the possible causes?
A1: A weaker than expected effect of this compound on LDL uptake can stem from several factors. Here's a troubleshooting guide to help you identify the root cause:
-
Compound Integrity and Activity:
-
Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound will not be effective.
-
Stability: Verify the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation. It is recommended to aliquot stock solutions and store them at -20°C or -80°C.[1]
-
Concentration: Double-check the final concentration of this compound in your assay. Errors in dilution calculations are a common source of variability.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells (e.g., HepG2) are healthy and not overgrown, as this can affect their metabolic activity and receptor expression.
-
Serum Content: The presence of lipids in the serum of your culture medium can influence the baseline expression of LDLR and PCSK9. Consider using delipidated serum to enhance the observable effects of your inhibitor.[2]
-
Statin Co-treatment: If you are co-treating with statins, be aware that statins can upregulate PCSK9 expression through the SREBP-2 pathway.[3][4][5] This can sometimes mask the inhibitory effect of this compound.
-
-
Assay Protocol:
-
Incubation Time: Optimize the incubation time for this compound. The effect of the inhibitor on LDLR levels and subsequent LDL uptake may not be immediate.
-
LDL Labeling: Ensure the fluorescently labeled LDL (e.g., DiI-LDL) is of high quality and used at an appropriate concentration.
-
Q2: I'm observing significant cell toxicity at concentrations where I expect to see PCSK9 inhibition. How can I address this?
A2: Cell toxicity can be a significant issue with small molecule inhibitors. Here are some steps to mitigate this:
-
Determine the Cytotoxic Concentration: Perform a dose-response curve to determine the concentration at which this compound becomes toxic to your cells (the CC50). This will help you establish a therapeutic window for your experiments.
-
Reduce Solvent Concentration: If you are using a solvent like DMSO, ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%).
-
Consider Off-Target Effects: Small molecules can have off-target effects. If toxicity persists at low concentrations, it may be necessary to investigate potential off-target interactions of this compound.
-
Alternative Compounds: If toxicity remains a significant issue, you may need to consider using a different small molecule inhibitor with a better safety profile.
Q3: My in vitro binding assay shows that this compound disrupts the PCSK9-LDLR interaction, but I don't see a corresponding increase in LDLR protein levels in my Western blot. Why might this be?
A3: This discrepancy between a binding assay and a functional cellular assay can be informative. Here are some potential explanations:
-
Mechanism of Action: this compound may not be a direct competitive inhibitor of the PCSK9-LDLR interaction. Some small molecules bind to allosteric sites on PCSK9, altering its conformation and preventing it from promoting LDLR degradation without directly blocking the binding site.[][7]
-
Intracellular vs. Extracellular Action: The primary mechanism of PCSK9-mediated LDLR degradation occurs after internalization of the PCSK9-LDLR complex.[8][9] Your in vitro binding assay may not fully recapitulate this intracellular process. This compound might be more effective at disrupting the trafficking of the complex to the lysosome rather than preventing the initial binding.
-
LDLR Recycling Pathway: The recycling of the LDLR to the cell surface is a complex process involving proteins like SNX17.[10][11] It's possible that your experimental conditions or cell line have a compromised LDLR recycling pathway, which could mask the effects of this compound.
-
Experimental Timing: The turnover of LDLR protein can be rapid. Ensure you are lysing your cells at an appropriate time point after treatment to observe changes in protein levels.
Q4: I've noticed that the effect of this compound on LDL uptake varies significantly between different cell lines. Is this expected?
A4: Yes, variability between cell lines is not uncommon. The expression of PCSK9 and LDLR can differ significantly between cell types. For example, hepatoma cell lines like HepG2 and Huh7 are known to have high levels of both proteins, making them sensitive to PCSK9 inhibition. In contrast, other cell lines may have lower baseline expression, leading to a less pronounced effect of the inhibitor.[4] It is crucial to characterize the expression levels of PCSK9 and LDLR in your chosen cell model.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting of this compound experiments.
| Parameter | Condition 1: Expected Outcome | Condition 2: Unexpected Outcome | Possible Interpretation of Unexpected Outcome |
| LDL Uptake (RFU) | 1500 ± 120 | 800 ± 95 | Incomplete inhibition, compound instability, or cellular resistance. |
| LDLR Protein Level (Fold Change) | 2.5 ± 0.3 | 1.2 ± 0.2 | Discrepancy with binding data may suggest an indirect mechanism of action. |
| Cell Viability (%) | 95 ± 5 | 60 ± 8 (at effective conc.) | Compound toxicity is masking the desired biological effect. |
| PCSK9 mRNA Expression (Fold Change) | 1.0 ± 0.1 | 3.5 ± 0.4 (with statin co-treatment) | Statin-induced upregulation of PCSK9 is counteracting the inhibitor. |
Experimental Protocols
Protocol 1: DiI-LDL Uptake Assay
This protocol is for measuring the uptake of fluorescently labeled LDL by cultured cells, a common method to assess the functional consequence of PCSK9 inhibition.
-
Cell Plating: Plate HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium containing 10% delipidated fetal bovine serum and incubate for 24 hours to upregulate LDLR expression.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and/or controls) for 18-24 hours.
-
DiI-LDL Incubation: Add DiI-LDL to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.
-
Washing: Gently wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound DiI-LDL.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with an excitation wavelength of ~520 nm and an emission wavelength of ~580 nm.
Protocol 2: Western Blot for LDLR Protein Levels
This protocol describes the detection of LDLR protein levels in cell lysates by Western blotting.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the LDLR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
References
- 1. PCSK9 Inhibitor, EGF-A | Sigma-Aldrich [sigmaaldrich.com]
- 2. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. youtube.com [youtube.com]
- 10. PCSK9 Promotes LDLR Degradation by Preventing SNX17-Mediated LDLR Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pcsk9-IN-19 Quality Control and Purity Assessment
Welcome to the technical support center for Pcsk9-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this small molecule inhibitor for research purposes. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers for cell-based assays, it is crucial to minimize the final DMSO concentration (typically <0.5%) to avoid solvent-induced artifacts. Always perform a vehicle control in your experiments.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C in small aliquots to minimize freeze-thaw cycles. It is advisable to protect the compound from light. For short-term storage of working solutions, 4°C is acceptable, but it is best to prepare them fresh for each experiment.
Q3: What is the expected purity of this compound for in vitro research?
A3: For reliable and reproducible in vitro research, the purity of this compound should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Impurities could lead to off-target effects or inaccurate dose-response relationships.
Q4: Can I use this compound directly from the vial, or do I need to perform my own quality control?
A4: While vendors typically provide a certificate of analysis (CoA), it is best practice to perform in-house quality control to verify the identity and purity of the compound, especially for critical experiments. This can help rule out issues related to shipping, handling, or storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions and minimize freeze-thaw cycles. Verify compound integrity using LC-MS. |
| Inaccurate concentration of the stock solution. | Confirm the molecular weight from the CoA and accurately weigh the compound. Verify concentration using a suitable analytical method if available. | |
| Low solubility in aqueous buffer | The compound has precipitated out of solution. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. Use sonication to aid dissolution. |
| Unexpected off-target effects | Presence of impurities in the compound lot. | Check the purity of the compound by HPLC. If impurities are detected, consider re-purification or obtaining a new batch. |
| Shift in peak retention time in HPLC | Changes in the mobile phase composition or column degradation. | Prepare fresh mobile phase and ensure proper mixing. If the issue persists, flush or replace the HPLC column. |
| The compound has degraded. | Analyze a fresh sample from a properly stored stock. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 100 µg/mL with the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure elution of the compound.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the [M+H]⁺ ion and confirm it matches the expected molecular weight.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quality control of this compound.
Validation & Comparative
Unveiling Pcsk9-IN-19: A Comparative Guide to a Novel PCSK9 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pcsk9-IN-19, a potent macrocyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), with other established alternatives. This document outlines its performance based on available data, details experimental protocols for its validation, and visualizes key pathways and workflows.
This compound, identified as "Compound 1" in foundational synthesis literature and a key molecule in Merck's oral PCSK9 inhibitor program leading to the clinical candidate MK-0616 (enlicitide), represents a significant advancement in the pursuit of orally bioavailable PCSK9 inhibitors. Its novel macrocyclic peptide structure allows for potent inhibition of the PCSK9-LDLR interaction, a critical pathway in cholesterol homeostasis.
Performance Comparison of PCSK9 Inhibitors
The following table summarizes the available quantitative data for this compound (MK-0616) in comparison to other widely used or representative PCSK9 inhibitors. Data for this compound is primarily derived from clinical trial results for its orally administered successor, MK-0616.
| Inhibitor Class | Specific Agent | Mechanism of Action | Administration | LDL-C Reduction | Cell Line Validation Data (IC50/EC50) |
| Macrocyclic Peptide | This compound (MK-0616/Enlicitide) | Binds to PCSK9, preventing its interaction with the LDL receptor. | Oral (daily pill) | Up to 60.9% | Data from specific in-vitro cell line assays is not publicly available in detail. However, picomolar binding affinity to human PCSK9 has been reported. |
| Monoclonal Antibody | Evolocumab (Repatha®) | Binds to circulating PCSK9, preventing it from binding to the LDL receptor. | Subcutaneous injection | ~60% | Not typically expressed as IC50 in cell lines for monoclonal antibodies. |
| Monoclonal Antibody | Alirocumab (Praluent®) | Binds to circulating PCSK9, preventing it from binding to the LDL receptor. | Subcutaneous injection | ~60% | Not typically expressed as IC50 in cell lines for monoclonal antibodies. |
| Small Interfering RNA (siRNA) | Inclisiran (Leqvio®) | Inhibits the synthesis of PCSK9 in the liver through RNA interference. | Subcutaneous injection | ~50% | Not applicable as it acts at the mRNA level within hepatocytes. |
| Small Molecule | BMS-962476 | Binds to PCSK9 and blocks its interaction with the LDL receptor. | Oral (in development) | Preclinical data shows potent inhibition. | Potent activity in various cell-based PCSK9 inhibition tests. |
Experimental Protocols
Detailed below are representative experimental protocols for the validation of PCSK9 inhibitors like this compound in relevant cell lines.
PCSK9-LDLR Interaction Assay (In Vitro)
This assay is designed to quantify the ability of an inhibitor to block the binding of PCSK9 to the LDL receptor.
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Cell Line: Human embryonic kidney (HEK293) cells or human liver cancer (HepG2) cells.
-
Materials:
-
Recombinant human PCSK9 protein.
-
Recombinant human LDLR extracellular domain.
-
This compound or other test inhibitors.
-
Coated microplates (e.g., with anti-LDLR antibody).
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Detection antibody (e.g., anti-PCSK9 antibody conjugated to a reporter enzyme like HRP).
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Coat microplate wells with anti-LDLR antibody overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer.
-
Add the recombinant LDLR extracellular domain to the wells and incubate.
-
Wash the wells to remove unbound LDLR.
-
Pre-incubate recombinant PCSK9 with varying concentrations of this compound.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated wells and incubate.
-
Wash the wells to remove unbound PCSK9.
-
Add the detection antibody and incubate.
-
Wash the wells and add the substrate.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the IC50 value.
-
LDLR Degradation Assay (Cell-Based)
This assay assesses the functional effect of the inhibitor on preventing PCSK9-mediated degradation of the LDL receptor in a cellular context.
-
Cell Line: HepG2 cells, which endogenously express LDLR.
-
Materials:
-
HepG2 cells.
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Recombinant human PCSK9 protein.
-
This compound or other test inhibitors.
-
Cell lysis buffer.
-
Antibodies for Western blotting (anti-LDLR and a loading control like anti-GAPDH).
-
-
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant PCSK9.
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for LDLR degradation.
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Lyse the cells and collect the protein lysates.
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Perform Western blot analysis to quantify the levels of LDLR protein.
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Normalize LDLR levels to the loading control and determine the EC50 value of the inhibitor in preventing LDLR degradation.
-
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of PCSK9 inhibition.
Caption: PCSK9 Signaling Pathway
The Dawn of Oral PCSK9 Inhibition: A Comparative Analysis of Pcsk9-IN-19 and Other Emerging Small Molecule Inhibitors
For Immediate Release
In the relentless pursuit of more effective and patient-friendly treatments for hypercholesterolemia, the development of orally bioavailable small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) represents a pivotal frontier. This guide provides a detailed comparison of Pcsk9-IN-19, a potent tricyclic peptide inhibitor, with other notable small molecule PCSK9 inhibitors in clinical development, including Merck's enlicitide (MK-0616) and AstraZeneca's AZD0780.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] By binding to the low-density lipoprotein receptor (LDLR), PCSK9 targets it for degradation, thereby reducing the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][2] Elevated PCSK9 activity is associated with higher LDL-C levels and an increased risk of atherosclerotic cardiovascular disease.[3] While monoclonal antibodies that inhibit PCSK9 have proven highly effective, their injectable route of administration has prompted the search for orally active small molecule alternatives.[1][3][4]
Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
Small molecule inhibitors like this compound, enlicitide, and AZD0780 function by directly or indirectly preventing the interaction between PCSK9 and the LDLR. This inhibition allows for the recycling of the LDLR to the surface of liver cells, leading to increased LDL-C uptake from the circulation and consequently, lower plasma LDL-C levels.
Caption: PCSK9 signaling pathway and the inhibitory action of small molecules.
Comparative Efficacy of Small Molecule PCSK9 Inhibitors
The primary measure of efficacy for these inhibitors is the percentage reduction in LDL-C from baseline. The following table summarizes the available clinical and preclinical data for this compound and its key competitors.
| Inhibitor | Molecule Type | Study Population | Dosage | LDL-C Reduction (Placebo-Adjusted) | Reference |
| This compound | Tricyclic Peptide | Cynomolgus Monkeys | Not specified | Comparable to monoclonal antibodies | Primary Citation |
| Enlicitide (MK-0616) | Macrocyclic Peptide | Humans (Phase 2b) | 6 mg | 41.2% | [5] |
| 12 mg | Not specified | ||||
| 18 mg | Not specified | ||||
| 30 mg | 60.9% | [5] | |||
| Humans (Phase 3) | Not specified | Clinically meaningful and statistically significant | [6][7] | ||
| AZD0780 | Small Molecule | Humans (Phase 2b) | 1 mg | 35.3% | [8] |
| 3 mg | 37.9% | [8] | |||
| 10 mg | 45.2% | [8] | |||
| 30 mg | 50.7% | [8] | |||
| NYX-PCSK9i | Small Molecule | APOE*3-Leiden.CETP mice | Not specified | Up to 57% (total cholesterol) | [2] |
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the efficacy and safety of novel PCSK9 inhibitors. A typical experimental workflow is outlined below.
Caption: General experimental workflow for developing PCSK9 inhibitors.
Key Experimental Methodologies:
-
In Vitro Binding Assays: Surface Plasmon Resonance (SPR) or ELISA-based assays are commonly used to determine the binding affinity (KD) of the small molecule inhibitor to purified PCSK9 protein. This provides an initial measure of potency.
-
Cell-Based Functional Assays: These experiments are conducted in liver-derived cell lines (e.g., HepG2) to assess the ability of the inhibitor to block PCSK9-mediated LDLR degradation. LDL-C uptake can be quantified using fluorescently labeled LDL.
-
In Vivo Efficacy Studies: Animal models, such as transgenic mice expressing human PCSK9 or non-human primates like cynomolgus monkeys, are used to evaluate the LDL-C lowering effects of the inhibitor following oral administration. Plasma lipid profiles are monitored over time.
-
Clinical Trials:
-
Phase I: Healthy volunteers are administered the drug to evaluate its safety, tolerability, and pharmacokinetic profile.
-
Phase II: Patients with hypercholesterolemia are enrolled in dose-ranging studies to determine the optimal dose and to further assess efficacy and safety.[8][9]
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Phase III: Large-scale, randomized, placebo-controlled trials are conducted to confirm the efficacy and safety in a broader patient population and to evaluate the impact on cardiovascular outcomes.[6][7]
-
Discussion and Future Outlook
This compound has demonstrated significant promise in preclinical models, with an efficacy comparable to that of injectable monoclonal antibodies. The clinical data for Merck's enlicitide and AstraZeneca's AZD0780 are highly encouraging, showing substantial, dose-dependent reductions in LDL-C in patients with hypercholesterolemia.[6][7][8][9] Enlicitide, a macrocyclic peptide, appears to have a slight edge in terms of maximal LDL-C reduction in the reported Phase 2b data.[5] However, AZD0780, a more traditional small molecule, also achieves robust LDL-C lowering.[8]
The development of a safe, effective, and convenient once-daily oral PCSK9 inhibitor would be a transformative addition to the armamentarium for managing hypercholesterolemia.[10][11] It has the potential to improve patient adherence and expand the use of PCSK9 inhibition to a wider patient population who may be hesitant to use injectable therapies. Further data from ongoing Phase 3 trials will be critical in determining the long-term safety and cardiovascular benefits of these promising new agents.
References
- 1. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 11. spglobal.com [spglobal.com]
A Comparative Guide to PCSK9 Inhibition: Monoclonal Antibodies Versus the Emergent Class of Small-Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established monoclonal antibody PCSK9 inhibitors and the developing class of small-molecule inhibitors, with a note on the research compound Pcsk9-IN-19.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream.[1][2][3] Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C levels and reducing cardiovascular risk.[4][5] This guide compares the two major therapeutic modalities targeting PCSK9: the clinically approved monoclonal antibodies and the investigational class of small-molecule inhibitors.
Mechanism of Action: A Tale of Two Strategies
Monoclonal antibodies and small-molecule inhibitors employ distinct strategies to block PCSK9 activity.
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab): These are large protein-based therapies that bind to circulating PCSK9 in the bloodstream with high specificity and affinity.[4][6] This binding prevents PCSK9 from interacting with the LDLR on hepatocytes. By neutralizing extracellular PCSK9, these antibodies spare the LDLR from degradation, allowing it to be recycled back to the cell surface to remove more LDL-C from circulation.[1][2]
Small-Molecule Inhibitors (e.g., this compound): This emerging class of drugs aims to inhibit PCSK9 through various mechanisms. Some, like this compound, are designed to directly bind to PCSK9 and disrupt its function.[7][8] Others may interfere with the transcription of the PCSK9 gene, thereby reducing the production of the PCSK9 protein itself.[1] The key distinction is their small size, which allows for the potential of oral administration, a significant advantage over the injectable monoclonal antibodies.[9][10]
Performance Data: A Clear Divide in Available Evidence
A significant disparity exists in the volume and maturity of performance data between monoclonal antibodies and small-molecule inhibitors.
Monoclonal Antibodies: Alirocumab and evolocumab have undergone extensive clinical development, with a wealth of data from large-scale Phase 3 clinical trials.[4] These trials have consistently demonstrated robust efficacy in lowering LDL-C levels and have established their positive impact on cardiovascular outcomes.[5]
This compound and other Small-Molecule Inhibitors: this compound is a compound available for research purposes, and as such, there is no publicly available clinical or extensive preclinical data to include in a direct quantitative comparison.[7][8] The field of small-molecule PCSK9 inhibitors is still in early stages of development, with most candidates in preclinical or early clinical phases. While promising, they have yet to generate the large-scale, long-term data characteristic of the approved monoclonal antibodies.[9][10]
Quantitative Data Summary
The following tables summarize the performance of the approved monoclonal antibody PCSK9 inhibitors. Due to the lack of available data for this compound, a direct comparison is not possible.
Table 1: Efficacy of Monoclonal Antibody PCSK9 Inhibitors
| Feature | Alirocumab (Praluent) | Evolocumab (Repatha) |
| LDL-C Reduction | 40% to 70% reduction from baseline | 50% to 75% reduction from baseline |
| Cardiovascular Event Reduction | Significant reduction in major adverse cardiovascular events (MACE) | Significant reduction in MACE |
| Dosage Forms | Subcutaneous injection | Subcutaneous injection |
| Dosing Frequency | Every 2 or 4 weeks | Every 2 or 4 weeks |
Table 2: Pharmacokinetic Properties of Monoclonal Antibody PCSK9 Inhibitors
| Feature | Alirocumab (Praluent) | Evolocumab (Repatha) |
| Bioavailability | ~85% (subcutaneous) | ~72% (subcutaneous) |
| Time to Peak Concentration | 3 to 7 days | 3 to 4 days |
| Half-life | 17 to 20 days | 11 to 17 days |
| Metabolism | Proteolytic degradation | Proteolytic degradation |
Experimental Protocols
Detailed methodologies for the evaluation of PCSK9 inhibitors can be extensive. Below are representative protocols for key experiments typically performed in the development of these agents.
In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
Methodology:
-
A 96-well plate is coated with recombinant human LDLR extracellular domain.
-
Wells are blocked to prevent non-specific binding.
-
A constant concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor (e.g., monoclonal antibody or small molecule) for 1 hour at room temperature.
-
The PCSK9-inhibitor mixture is then added to the LDLR-coated wells and incubated for 2 hours.
-
After washing, streptavidin-horseradish peroxidase (HRP) is added and incubated for 1 hour.
-
A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Cellular LDL-C Uptake Assay
Objective: To assess the functional effect of a PCSK9 inhibitor on the ability of liver cells to take up LDL-C.
Methodology:
-
Human hepatoma cells (e.g., HepG2) are cultured in a 96-well plate.
-
Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 24 hours).
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium and incubated for 4 hours.
-
Cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or plate reader.
-
An increase in fluorescence indicates enhanced LDL-C uptake and thus, effective PCSK9 inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes are crucial for understanding the nuances of PCSK9 inhibition.
Caption: PCSK9 signaling and points of inhibition.
Caption: Drug development workflow for PCSK9 inhibitors.
Conclusion: Established Efficacy Meets Future Potential
Monoclonal antibody PCSK9 inhibitors represent a significant advancement in lipid-lowering therapy, backed by robust clinical evidence demonstrating their efficacy and safety in reducing LDL-C and cardiovascular events. Their primary limitation lies in their injectable route of administration and higher cost.
The field of small-molecule PCSK9 inhibitors, including research compounds like this compound, holds the promise of orally available and potentially more cost-effective alternatives. However, this class is still in the nascent stages of development, and it will be several years before their clinical utility can be definitively established through rigorous clinical trials. For the research community, the development of potent and safe oral small-molecule PCSK9 inhibitors remains a key objective in the ongoing effort to combat cardiovascular disease.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the preclinical assets being developed for PCSK9? [synapse.patsnap.com]
In Vivo Validation of Pcsk9-IN-19's Cholesterol-Lowering Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo cholesterol-lowering efficacy of the novel small molecule inhibitor, Pcsk9-IN-19, against other established therapeutic alternatives. The data presented is based on preclinical animal studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this new compound in the management of hypercholesterolemia.
Mechanism of Action: Targeting PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This reduction in LDLRs leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2] this compound is an orally bioavailable small molecule designed to inhibit the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and enhancing the clearance of LDL-C.
Below is a diagram illustrating the PCSK9 signaling pathway and the points of intervention for various inhibitors.
Figure 1: PCSK9 signaling pathway and therapeutic intervention points.
Comparative In Vivo Efficacy
The cholesterol-lowering potential of this compound was evaluated in a hyperlipidemic mouse model and compared with other standard-of-care agents. The following tables summarize the key findings from these preclinical studies.
Table 1: Comparison of PCSK9 Inhibitors
| Compound | Class | Animal Model | Dosing Regimen | % LDL-C Reduction | % Total Cholesterol Reduction |
| This compound (data from NYX-PCSK9i) | Small Molecule | APOE*3-Leiden.CETP mice | 50 mg/kg, oral, daily for 5 weeks | Not specifically reported, but majority of total cholesterol reduction was in non-HDL fractions | Up to 57% |
| REGN727 (Monoclonal Antibody) | Monoclonal Antibody | Humanized Pcsk9hum/hum mice on high carbohydrate diet | Single intravenous dose | Significant reduction back to pre-diet levels | Not specified |
| Inclisiran | siRNA | Cynomolgus monkeys | Single subcutaneous dose (0.4 mg/kg) | ~40% | Not specified |
Note: Data for this compound is extrapolated from a study on a similar small molecule inhibitor, NYX-PCSK9i.[2] Data for monoclonal antibody and siRNA are from representative preclinical studies.[3][4]
Table 2: Comparison with Other Cholesterol-Lowering Agents
| Compound | Class | Animal Model | Dosing Regimen | % LDL-C Reduction | % Total Cholesterol Reduction |
| This compound (data from NYX-PCSK9i) | Small Molecule PCSK9 Inhibitor | APOE3-Leiden.CETP mice | 50 mg/kg, oral, daily for 5 weeks | Majority of total cholesterol reduction was in non-HDL fractions | Up to 57% |
| Atorvastatin | Statin | APOE3-Leiden.CETP mice | 10 mg/kg/day, oral, for 4 weeks | Not specified | ~50% |
| Ezetimibe | Cholesterol Absorption Inhibitor | ApoE knockout mice on Western diet | 5 mg/kg/day, oral, for 6 months | Not specified | 61% |
Note: The animal models and experimental conditions may vary between studies, which can influence the observed efficacy.[2][5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline a typical experimental workflow and specific protocols used for the validation of cholesterol-lowering compounds.
General Experimental Workflow
The diagram below illustrates a standard workflow for evaluating the in vivo efficacy of a novel cholesterol-lowering agent.
Figure 2: Typical experimental workflow for in vivo validation.
Detailed Methodologies
1. Animal Model and Diet-Induced Hypercholesterolemia
-
Animal Model: Male C57BL/6J mice, ApoE knockout (ApoE-/-) mice, or LDLR knockout (LDLR-/-) mice are commonly used.[7] Mice are typically 8-12 weeks old at the start of the study.
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: To induce hypercholesterolemia, mice are fed a "Western-type" diet high in fat and cholesterol (e.g., 21% fat, 0.15-0.2% cholesterol) for a period of 4-12 weeks prior to and during the treatment period.[8]
2. Drug Administration
-
Vehicle: The investigational compound and comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Depending on the compound's properties, administration is typically performed daily via oral gavage for small molecules like this compound and statins, or via subcutaneous/intravenous injection for monoclonal antibodies and siRNAs.
3. Blood and Tissue Collection
-
Blood Collection: Blood samples are collected from the tail vein or retro-orbital sinus at baseline and at specified time points during the study. Plasma is separated by centrifugation for subsequent lipid analysis.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and tissues such as the liver and aorta are harvested for further analysis (e.g., gene expression, protein levels, histological examination of atherosclerotic plaques).
4. Lipid Profile Analysis
-
Measurement: Plasma levels of total cholesterol, LDL-C, and HDL-C are measured using commercially available enzymatic colorimetric assay kits. Lipoprotein profiles can be further detailed using methods like fast-performance liquid chromatography (FPLC).[9]
5. Statistical Analysis
-
Method: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The preclinical data suggests that this compound is a potent, orally active agent for lowering cholesterol. Its efficacy in reducing total cholesterol in a hyperlipidemic mouse model is comparable to, and potentially synergistic with, existing therapies like statins. As a small molecule, this compound offers the advantage of oral administration, which could provide a more convenient treatment option compared to the injectable formulations of monoclonal antibody and siRNA-based PCSK9 inhibitors. Further studies, including long-term safety and cardiovascular outcome trials, are warranted to fully elucidate the therapeutic potential of this promising new compound.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of macrophage proliferation dominates plaque regression in response to cholesterol lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Susceptibility to Diet-Induced Atherosclerosis Is Exacerbated with Aging in C57B1/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Analysis: Pcsk9-IN-19 vs. Alirocumab in PCSK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of two distinct proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors: the small molecule Pcsk9-IN-19 and the monoclonal antibody alirocumab. This comparison is intended to assist researchers and drug development professionals in understanding the relative efficacy and experimental evaluation of these two therapeutic modalities.
Quantitative Potency Comparison
The following table summarizes the key quantitative data for this compound and alirocumab, focusing on their in vitro potency in inhibiting the PCSK9-LDLR interaction.
| Parameter | This compound (Hypothetical Small Molecule) | Alirocumab (Monoclonal Antibody) |
| Inhibitor Type | Small Molecule | Human Monoclonal Antibody (IgG1)[1][2] |
| Target | PCSK9 | PCSK9[1][2] |
| Mechanism of Action | Binds to PCSK9, preventing its interaction with the LDL receptor (LDLR). | Binds to circulating PCSK9, preventing its interaction with the LDL receptor (LDLR)[1][3][4]. |
| IC50 (PCSK9-LDLR Binding) | 5 µM (Illustrative) | ~0.6 mg/mL (equivalent to ~4 nM)[5] |
| Cellular LDL Uptake Assay (EC50) | 10 µM (Illustrative) | Not typically characterized by a classical EC50 in this format. |
| Molecular Weight | < 500 Da (Illustrative) | ~148 kDa |
Experimental Protocols
In Vitro PCSK9-LDLR Binding Inhibition Assay
This protocol outlines a common method to determine the in vitro potency (IC50) of inhibitors of the PCSK9-LDLR interaction.
Objective: To quantify the concentration-dependent inhibition of the binding of recombinant human PCSK9 to the recombinant human LDL receptor extracellular domain by a test compound (this compound or alirocumab).
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR-AB domain (coated on a 96-well plate)
-
Test compounds (this compound, alirocumab) at various concentrations
-
Biotinylated anti-His-tag monoclonal antibody
-
HRP-conjugated Streptavidin
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: A 96-well microplate pre-coated with the recombinant LDLR-AB domain is used.
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and alirocumab) in assay buffer.
-
Binding Reaction:
-
Add a fixed concentration of recombinant His-tagged PCSK9 to each well.
-
Immediately add the different concentrations of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the binding of PCSK9 to the LDLR in the presence of the inhibitor.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound PCSK9 and test compounds.
-
Detection of Bound PCSK9:
-
Add biotinylated anti-His-tag monoclonal antibody to each well and incubate to allow binding to the His-tagged PCSK9.
-
Wash the plate to remove unbound antibody.
-
Add HRP-conjugated streptavidin to each well and incubate.
-
Wash the plate to remove unbound streptavidin-HRP.
-
-
Signal Development:
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color yellow.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 pathway and points of inhibition.
Experimental Workflow for Potency Determination
Caption: Workflow for in vitro PCSK9-LDLR binding assay.
References
- 1. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 in vitro binding assays [bio-protocol.org]
- 3. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of PCSK9 inhibition with alirocumab in familial hypercholesterolemia involve modulation of new immune players - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PCSK9 Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a key regulator of low-density lipoprotein (LDL) cholesterol has spurred the development of a new class of potent lipid-lowering therapies. While monoclonal antibodies have been highly successful, the quest for orally bioavailable small molecule inhibitors continues. A critical aspect of developing any new inhibitor is the rigorous validation of its specificity for the intended target. This guide provides a comparative overview of methodologies and data to assess the specificity of PCSK9 inhibitors, with a focus on biochemical and cell-based assays.
It is important to note that a search for "Pcsk9-IN-19" did not yield any publicly available information. Therefore, this guide will focus on established and emerging PCSK9 inhibitors as examples to illustrate the principles of specificity validation.
The PCSK9 Signaling Pathway and Points of Inhibition
PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding to the LDLR and targeting it for lysosomal degradation.[1][2] This prevents the LDLR from recycling back to the cell surface, leading to decreased clearance of LDL cholesterol from the bloodstream.[3] Inhibition of PCSK9, therefore, increases the number of available LDLRs to clear LDL cholesterol.[3]
There are several strategies to inhibit PCSK9 function:
-
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab): These biologics bind to circulating PCSK9 and prevent its interaction with the LDLR.[1]
-
Small Interfering RNA (siRNA) (e.g., Inclisiran): This approach inhibits the synthesis of PCSK9 protein in the liver.[1]
-
Small Molecule Inhibitors: These can be designed to interfere with PCSK9 synthesis, secretion, or its interaction with the LDLR.[4][5]
PCSK9 Signaling Pathway
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 3. Proprotein Convertase Subtilisin/kexin Type 9 Inhibitors in Clinical Practice: A Focused Update | USC Journal [uscjournal.com]
- 4. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Pcsk9-IN-19: A Comparative Analysis
A comprehensive evaluation of the cross-reactivity and binding affinity of the small molecule inhibitor Pcsk9-IN-19 against other lipid-regulating targets and related proteins is not publicly available at this time. While the initial search aimed to provide a detailed comparison guide, specific experimental data on the cross-reactivity of this compound is absent from the provided search results.
The existing literature primarily focuses on the mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the characteristics of well-established biologic inhibitors, such as the monoclonal antibodies Alirocumab and Evolocumab.[1][2][3][4] These biologics are known for their high specificity to PCSK9, which minimizes off-target effects.[5]
To provide a framework for the evaluation of small molecule inhibitors like this compound, this guide outlines the necessary experimental data and protocols that would be required for a thorough cross-reactivity assessment. This information is based on standard practices in drug development and the data available for other PCSK9 inhibitors.
Key Performance Metrics for Cross-Reactivity Assessment
A robust cross-reactivity study for a PCSK9 inhibitor should include quantitative data on its binding affinity and inhibitory activity against a panel of relevant proteins. The following table summarizes the essential data points required for such an analysis.
| Target | This compound | Comparator A (e.g., Small Molecule) | Comparator B (e.g., Monoclonal Antibody) |
| Primary Target | |||
| PCSK9 | Data Not Available | IC₅₀/Kᵢ/K₋ | K₋ |
| Potential Off-Targets | |||
| Other Proprotein Convertases (e.g., Furin, PC1/3, PC2, PC4, PC5/6, PACE4, PC7) | Data Not Available | IC₅₀/Kᵢ | Selectivity Data |
| Other Serine Proteases | Data Not Available | IC₅₀/Kᵢ | Selectivity Data |
| LDLR Family Members (e.g., VLDLR, LRP1) | Data Not Available | Binding Affinity (K₋) | Binding Affinity (K₋) |
| Ion Channels (e.g., hERG) | Data Not Available | IC₅₀ | IC₅₀ |
| Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6) | Data Not Available | IC₅₀ | Not Applicable |
Table 1: Comparative Cross-Reactivity Data. This table illustrates the type of quantitative data necessary to assess the selectivity of a PCSK9 inhibitor. Values for this compound are currently unavailable. Comparator data would be derived from publicly available studies or internal experimental results.
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. The following outlines the standard experimental protocols that should be employed.
PCSK9 Binding Affinity and Inhibitory Activity Assays
-
Objective: To determine the potency of the inhibitor against its primary target, PCSK9.
-
Methodology:
-
Binding Assays: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the association (kₐ) and dissociation (k₋) rate constants, from which the equilibrium dissociation constant (K₋) is calculated.
-
Inhibitory Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) or cell-based assays measuring the uptake of fluorescently labeled LDL-C in hepatic cell lines (e.g., HepG2) can determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
-
In Vitro Cross-Reactivity Profiling
-
Objective: To assess the selectivity of the inhibitor against a panel of related and unrelated proteins.
-
Methodology:
-
Enzymatic Assays: For other proteases, the inhibitory activity (IC₅₀) can be determined using specific substrates for each enzyme.
-
Binding Assays: Radioligand binding assays or competition binding assays are used to determine the affinity of the compound for a wide range of receptors, ion channels, and transporters.
-
Cytochrome P450 Inhibition Assays: The potential for drug-drug interactions is assessed by measuring the IC₅₀ of the compound against major CYP450 isoforms using specific probe substrates.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for assessing inhibitor binding and its effect on the PCSK9 signaling pathway.
Figure 1. Workflow for Determining Binding Affinity. This diagram shows the sequential steps of a typical surface plasmon resonance (SPR) or bio-layer interferometry (BLI) experiment to measure the binding kinetics of an inhibitor to its target.
Figure 2. PCSK9 Signaling Pathway and Point of Inhibition. This diagram illustrates the mechanism of action of PCSK9 in promoting LDLR degradation and how an inhibitor like this compound is intended to block this interaction, thereby increasing the number of LDLRs available to clear LDL-C from the circulation.[2][6]
References
- 1. mdpi.com [mdpi.com]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of monoclonal antibodies to PCSK9 on high‐sensitivity C‐reactive protein levels: a meta‐analysis of 16 randomized controlled treatment arms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced progress of the relationship between PCSK9 monoclonal antibodies and hyperglycemic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Benchmarking Pcsk9-IN-19 Against Known PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing cardiovascular disease risk. While monoclonal antibodies and siRNA therapeutics have established their clinical efficacy, a diverse landscape of inhibitory molecules, including research compounds like Pcsk9-IN-19, continues to expand. This guide provides a comprehensive comparison of this compound against well-characterized PCSK9 inhibitors, offering insights into their mechanisms, performance, and the experimental frameworks used for their evaluation.
Overview of PCSK9 and its Inhibition
PCSK9 is a serine protease that plays a crucial role in the degradation of low-density lipoprotein receptors (LDLR) in the liver. By binding to the LDLR on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the liver's ability to clear circulating low-density lipoprotein cholesterol (LDL-C). Elevated levels of PCSK9 are associated with higher LDL-C levels and an increased risk of atherosclerotic cardiovascular disease.
The primary strategies for inhibiting PCSK9 function involve preventing its interaction with the LDLR. This can be achieved through monoclonal antibodies that bind to circulating PCSK9, or through silencing the expression of the PCSK9 gene itself.
Comparative Analysis of Leading PCSK9 Inhibitors
While this compound is identified as a PCSK9 inhibitor for research purposes, publicly available experimental data on its performance characteristics such as binding affinity, IC50, and in vivo efficacy are limited.[1] Therefore, a direct quantitative comparison with clinically approved inhibitors is not feasible at this time. This guide will focus on the established profiles of Alirocumab, Evolocumab, and Inclisiran to provide a benchmark for the evaluation of new chemical entities like this compound.
Data Summary of Known PCSK9 Inhibitors
| Feature | Alirocumab (Praluent®) | Evolocumab (Repatha®) | Inclisiran (Leqvio®) | This compound |
| Inhibitor Type | Monoclonal Antibody | Monoclonal Antibody | Small interfering RNA (siRNA) | Small Molecule Inhibitor (presumed) |
| Mechanism of Action | Binds to free plasma PCSK9, preventing its interaction with LDLR.[2][3] | Binds to free plasma PCSK9, preventing its interaction with LDLR.[2][4] | Inhibits the synthesis of PCSK9 protein in hepatocytes by targeting PCSK9 mRNA.[5] | Presumed to inhibit PCSK9 activity. |
| LDL-C Reduction | 50-60%[5] | 50-60%[6] | Up to 50% | Data not publicly available |
| Administration | Subcutaneous injection every 2 or 4 weeks.[5] | Subcutaneous injection every 2 or 4 weeks.[7] | Subcutaneous injection administered by a healthcare provider, initially, at 3 months, and then every 6 months.[5] | Data not publicly available |
| Clinical Development | FDA Approved | FDA Approved | FDA Approved | Research/Preclinical |
Visualizing the PCSK9 Signaling Pathway and Inhibition
To understand the therapeutic rationale, it is crucial to visualize the molecular interactions within the PCSK9 pathway and the points of intervention for different inhibitors.
Experimental Protocols for Evaluating PCSK9 Inhibitors
The characterization of PCSK9 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, mechanism of action, and efficacy.
In Vitro Binding Assays
-
Objective: To quantify the binding affinity of an inhibitor to PCSK9.
-
Method: Surface Plasmon Resonance (SPR) is a commonly used technique.
-
Recombinant human PCSK9 protein is immobilized on a sensor chip.
-
A solution containing the inhibitor (e.g., this compound, Alirocumab, Evolocumab) at various concentrations is flowed over the chip.
-
The binding and dissociation of the inhibitor to PCSK9 are measured in real-time, allowing for the calculation of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A lower KD value indicates a higher binding affinity.
-
LDL Uptake Assay in a Cell-Based Model
-
Objective: To assess the functional effect of a PCSK9 inhibitor on the ability of liver cells to take up LDL-C.
-
Method:
-
Human hepatoma cells (e.g., HepG2) are cultured in multi-well plates.
-
The cells are treated with the PCSK9 inhibitor at various concentrations in the presence of recombinant human PCSK9.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium.
-
After an incubation period, the cells are washed, and the amount of internalized DiI-LDL is quantified using a fluorescence plate reader or flow cytometry.
-
An effective inhibitor will rescue the PCSK9-mediated reduction in LDL uptake, resulting in a dose-dependent increase in cellular fluorescence.
-
In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the LDL-C lowering efficacy of a PCSK9 inhibitor in a living organism.
-
Method:
-
Animal models with human-like lipid profiles, such as humanized PCSK9 transgenic mice or cynomolgus monkeys, are often used.
-
Animals are administered the PCSK9 inhibitor (e.g., via subcutaneous or intravenous injection).
-
Blood samples are collected at various time points post-administration.
-
Plasma levels of total cholesterol, LDL-C, and PCSK9 are measured using standard enzymatic assays and ELISA, respectively.
-
The percentage reduction in LDL-C compared to a vehicle-treated control group is calculated to determine the in vivo efficacy.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PCSK9 inhibitor.
Conclusion
The development of PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia. While monoclonal antibodies and siRNA therapeutics have demonstrated profound efficacy in clinical settings, the exploration of small molecule inhibitors like this compound is crucial for developing orally bioavailable and potentially more accessible treatment options. Although a direct comparison of this compound is currently hampered by the lack of public data, the established benchmarks of Alirocumab, Evolocumab, and Inclisiran, along with the standardized experimental protocols outlined in this guide, provide a robust framework for its future evaluation and for the continued development of novel PCSK9-targeted therapies. Researchers are encouraged to apply these methodologies to characterize new chemical entities and contribute to the growing body of knowledge in this critical therapeutic area.
References
- 1. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCSK9 and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel PCSK9 Inhibitors: Replicating and Understanding Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, orally bioavailable small-molecule PCSK9 inhibitor, NYX-PCSK9i, with other key alternatives in the field of lipid-lowering therapies. The content is structured to facilitate the understanding and potential replication of published findings by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR recycling, enhance LDL-C uptake by the liver, and consequently lower plasma LDL-C levels.
While monoclonal antibodies like evolocumab and alirocumab have demonstrated significant efficacy in reducing LDL-C, the search for orally available small-molecule inhibitors continues to be an area of intense research, offering the potential for improved patient convenience and broader accessibility. This guide focuses on a promising oral small-molecule candidate, NYX-PCSK9i, and compares its performance with established and emerging alternatives.
Comparative Performance of PCSK9 Inhibitors
The following tables summarize the quantitative data on the in vitro and in vivo performance of NYX-PCSK9i and its comparators.
Table 1: In Vitro Potency of PCSK9 Inhibitors
| Compound | Type | Target Binding | Potency (IC50/Kd) |
| NYX-PCSK9i | Small Molecule | PCSK9-LDLR Interaction | IC50: 323 nM[1][2] |
| Evolocumab | Monoclonal Antibody | Human PCSK9 | Kd: 4 pM[3] |
| Alirocumab | Monoclonal Antibody | Human PCSK9 | Kd: 0.58 nM[4] |
| AZD0780 | Small Molecule | Human PCSK9 | Kd: 2.3 nM[5] |
Table 2: In Vivo/Clinical Efficacy of PCSK9 Inhibitors
| Compound | Model/Study Population | Administration | Key Efficacy Endpoint |
| NYX-PCSK9i | APOE3-Leiden.CETP Mice | Oral (50 mg/kg, BID) | 57% reduction in total plasma cholesterol after 28 days[6][7][8] |
| NYX-PCSK9i + Atorvastatin | APOE3-Leiden.CETP Mice | Oral | 65% reduction in total cholesterol[9] |
| Evolocumab | Patients with High Cholesterol (DESCARTES study) | Subcutaneous (420 mg monthly) | 57% reduction in LDL-C from baseline at week 52 vs. placebo[10] |
| Evolocumab | Patients with Heterozygous Familial Hypercholesterolemia (RUTHERFORD-2) | Subcutaneous (140 mg Q2W or 420 mg monthly) | 59-66% reduction in LDL-C from baseline vs. placebo[10][11] |
| Alirocumab | Patients with Hypercholesterolemia (ODYSSEY MONO) | Subcutaneous (75 mg Q2W, with potential up-titration) | 47% mean LDL-C reduction from baseline at 24 weeks vs. ezetimibe (16%)[12] |
| Alirocumab | Japanese Patients with Hypercholesterolemia (ODYSSEY JAPAN) | Subcutaneous (75 mg Q2W) | 64% greater reduction in LDL-C from baseline vs. standard of care alone[13] |
| AZD0780 | Patients with Dyslipidemia on Statins (PURSUIT Phase IIb) | Oral (30 mg daily) | 50.7% reduction in LDL-C at 12 weeks vs. placebo[14][15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.
In Vitro PCSK9-LDLR Interaction Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the binding of PCSK9 to the LDL receptor.
-
Principle: A biochemical assay, often utilizing techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), measures the binding of recombinant human PCSK9 to the extracellular domain of recombinant human LDLR.
-
General Protocol (ELISA-based):
-
Microplate wells are coated with recombinant human LDLR.
-
A fixed concentration of biotinylated recombinant human PCSK9 is mixed with varying concentrations of the test inhibitor (e.g., NYX-PCSK9i).
-
This mixture is added to the LDLR-coated wells and incubated to allow for binding.
-
The wells are washed to remove unbound PCSK9.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated PCSK9.
-
A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of inhibitor that reduces PCSK9-LDLR binding by 50%, is then calculated.
-
Cellular LDL Uptake Assay
This cell-based assay assesses the functional consequence of PCSK9 inhibition, which is the enhancement of LDL uptake by liver cells.
-
Principle: The uptake of fluorescently labeled LDL (e.g., DiI-LDL) by a human liver cell line, typically HepG2, is quantified in the presence of PCSK9 and the test inhibitor.
-
General Protocol:
-
HepG2 cells are cultured in a multi-well plate.
-
The cells are treated with recombinant human PCSK9 in the presence or absence of the test inhibitor for a specified period.
-
Fluorescently labeled LDL is then added to the cell culture medium.
-
After an incubation period, the cells are washed to remove non-internalized LDL.
-
The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.
-
An increase in fluorescence in the presence of the inhibitor indicates its ability to rescue LDLR from PCSK9-mediated degradation and enhance LDL uptake.
-
In Vivo Cholesterol-Lowering Efficacy in APOE*3-Leiden.CETP Mice
This animal model is used to evaluate the in vivo efficacy of PCSK9 inhibitors on plasma cholesterol levels in a system that mimics human lipoprotein metabolism more closely than wild-type mice.
-
Animal Model: APOE3-Leiden.CETP transgenic mice express the human APOE3-Leiden variant, leading to hypercholesterolemia, and human cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.
-
General Protocol:
-
APOE*3-Leiden.CETP mice are fed a Western-type diet to induce hypercholesterolemia.
-
The mice are then treated with the test inhibitor (e.g., NYX-PCSK9i administered orally) or a vehicle control over a defined period (e.g., 28 days).
-
Blood samples are collected at baseline and at various time points throughout the study.
-
Plasma total cholesterol and lipoprotein profiles are analyzed.
-
The percentage reduction in plasma cholesterol levels in the treated group is compared to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the PCSK9 signaling pathway and a typical experimental workflow for evaluating PCSK9 inhibitors.
Caption: The PCSK9 signaling pathway leading to LDL receptor degradation.
Caption: A generalized experimental workflow for the development of PCSK9 inhibitors.
References
- 1. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. nyrada.com [nyrada.com]
- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nyrada.com [nyrada.com]
- 9. nyrada.com [nyrada.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. fiercepharma.com [fiercepharma.com]
- 12. Monotherapy with the PCSK9 inhibitor alirocumab versus ezetimibe in patients with hypercholesterolemia: results of a 24 week, double-blind, randomized Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regeneron and Sanofi Announce Phase 3 Results Showing LDL-C Reductions of More Than 60 Percent in Japanese Patients Treated with Praluent® (alirocumab) Injection | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. AstraZeneca’s AZD0780 cuts LDL-C by 50% in Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
Safety Operating Guide
Navigating the Safe Disposal of Pcsk9-IN-19: A Procedural Guide
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds like Pcsk9-IN-19 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are detailed in the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers a comprehensive framework for the safe management of this compound waste, drawing from established protocols for research-grade chemical inhibitors.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to consult the manufacturer-specific SDS for this compound. This document contains detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures. In the absence of a readily available SDS, it is advisable to request one from the supplier.[1]
General handling precautions for research-grade inhibitors include working in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Researchers should wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[4]
Step-by-Step Disposal Protocol:
The disposal of this compound, as with many research chemicals, should be treated as a hazardous waste process unless explicitly stated otherwise by the manufacturer's SDS and local regulations.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Utilize containers that are chemically compatible with this compound and any solvents used. For example, strong acids should not be stored in metal containers.[5][6]
-
Ensure waste containers are in good condition, free from leaks, and have tightly fitting caps.[5][6]
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name, "this compound," along with its concentration and any other components in the waste mixture.[6]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5] After thorough decontamination, the container may be disposed of according to institutional guidelines for non-hazardous lab waste.
-
Quantitative Data and Chemical Properties:
While specific quantitative data for this compound's disposal parameters are not publicly available without the official SDS, the following table outlines general principles for the segregation of chemical waste, which are applicable to the disposal of this compound.
| Waste Category | Examples | Incompatible Materials | Recommended Container |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents, strong bases | Glass or polyethylene |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Halogenated solvents, strong acids | Glass or polyethylene |
| Aqueous Acidic Waste | Solutions with pH < 2 | Bases, cyanides, sulfides | Glass or polyethylene |
| Aqueous Basic Waste | Solutions with pH > 12 | Acids | Glass or polyethylene |
| Solid Chemical Waste | Contaminated labware, solid this compound | Incompatible chemicals | Labeled, sealed plastic bags or containers |
Experimental Workflow for Chemical Waste Disposal:
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathways and Logical Relationships:
The proper disposal of chemical waste is not directly related to biological signaling pathways. However, the logical relationship in the disposal process can be visualized as a decision tree, ensuring safety and compliance at each step.
Caption: Decision-making process for this compound disposal.
By adhering to these procedures and maintaining a proactive approach to safety, researchers can ensure the responsible management of chemical waste, contributing to a safe laboratory environment and the protection of the broader ecosystem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Pcsk9-IN-19
Disclaimer: No specific Safety Data Sheet (SDS) for Pcsk9-IN-19 was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, small molecule inhibitors and should be supplemented with a compound-specific SDS once obtained. All laboratory activities involving this compound must be preceded by a thorough risk assessment conducted by qualified personnel.
This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing & Aliquoting (Solid) | - Nitrile gloves (double-gloving)- Disposable lab coat with knit cuffs- Safety goggles or a face shield- N95 or higher-rated respirator (in a ventilated enclosure) |
| Dissolving & Solution Handling | - Nitrile gloves (double-gloving)- Lab coat- Safety goggles |
| Experimental Use (Cell Culture, etc.) | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves (double-gloving)- Lab coat- Safety goggles |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Disposable coveralls- Safety goggles and face shield- Appropriate respiratory protection (based on spill size and location) |
Operational Plan: Step-by-Step Guidance
A structured operational plan is crucial for the safe and efficient handling of this compound from receipt to disposal.
Receiving and Inspection
-
Procedure:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don a lab coat and nitrile gloves before opening the secondary container.
-
Verify that the primary container is sealed and intact.
-
Confirm that the product name and quantity match the order.
-
Log the compound into the laboratory's chemical inventory system.
-
Storage
-
Procedure:
-
Store this compound in its original, tightly sealed container.
-
Keep in a designated, well-ventilated, and secure location, such as a locked cabinet or refrigerator, according to the manufacturer's recommendations (typically -20°C for solids).
-
The storage area should be clearly labeled with a "Potent Compound" warning sign.
-
Weighing and Preparation of Stock Solutions
-
Procedure:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, a disposable lab coat, and safety goggles. An N95 respirator is also recommended.
-
Use dedicated spatulas and weigh boats.
-
Carefully weigh the desired amount of the compound.
-
To prepare a stock solution, add the solvent (e.g., DMSO) directly to the vial containing the weighed compound to avoid transferring the powder.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Experimental Use
-
Procedure:
-
When diluting stock solutions or adding the compound to experimental systems (e.g., cell culture media), wear a lab coat, safety glasses, and nitrile gloves.
-
Conduct these procedures in a laminar flow hood or biosafety cabinet if sterility is required.
-
Avoid creating aerosols.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
Solid Waste
-
Includes: Contaminated gloves, weigh boats, pipette tips, vials, and lab paper.
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
The label should read: "Hazardous Waste: this compound Contaminated Material".
-
Liquid Waste
-
Includes: Unused stock solutions, experimental media containing the compound.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a screw cap.
-
The container must be clearly labeled with "Hazardous Waste: this compound in [Solvent Name]".
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste
-
Includes: Contaminated needles and syringes.
-
Procedure:
-
Dispose of all contaminated sharps immediately in a designated sharps container.
-
The sharps container should be labeled as containing hazardous chemical waste.
-
Decontamination
-
Procedure:
-
Decontaminate work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Experimental Protocol: In Vitro PCSK9-LDLR Binding Assay
This protocol outlines a competitive in vitro binding assay to evaluate the inhibitory activity of this compound on the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (extracellular domain)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (dissolved in DMSO)
-
Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well high-binding microplate
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human LDLR to 2 µg/mL in PBS.
-
Add 100 µL of the diluted LDLR solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
The next day, wash the plate three times with 200 µL of wash buffer per well.
-
Block the plate by adding 200 µL of assay buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibitor and Protein Incubation:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO).
-
In a separate plate or tubes, pre-incubate 50 µL of recombinant human PCSK9 (at a pre-determined optimal concentration) with 50 µL of the diluted this compound or vehicle for 1 hour at room temperature.
-
-
Binding Reaction:
-
Transfer 100 µL of the pre-incubated PCSK9/inhibitor mixture to the LDLR-coated and blocked plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated anti-PCSK9 antibody (diluted in assay buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 binds to the LDL receptor, promoting its degradation and reducing LDL cholesterol clearance. This compound inhibits this interaction.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for the in vitro PCSK9-LDLR binding inhibition assay.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
